molecular formula C24H32O8 B1213562 Shikokianin

Shikokianin

Cat. No.: B1213562
M. Wt: 448.5 g/mol
InChI Key: FKKSXNLVJJDMAR-QJCCTRFTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shikokianin, also known as this compound, is a useful research compound. Its molecular formula is C24H32O8 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

[(2S,3R,5R,9R,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate

InChI

InChI=1S/C24H32O8/c1-11-14-8-15(31-12(2)25)17-22-10-30-24(29,23(17,9-14)19(11)27)20(28)18(22)21(4,5)7-6-16(22)32-13(3)26/h14-18,20,28-29H,1,6-10H2,2-5H3/t14-,15+,16-,17-,18+,20-,22?,23?,24-/m0/s1

InChI Key

FKKSXNLVJJDMAR-QJCCTRFTSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@@H]2C13CO[C@@]([C@H]2O)(C45[C@H]3[C@@H](C[C@@H](C4)C(=C)C5=O)OC(=O)C)O)(C)C

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3C(CC(C4)C(=C)C5=O)OC(=O)C)O)(C)C

Synonyms

shikokianin

Origin of Product

United States

Foundational & Exploratory

Shikokianin: A Technical Guide to its Chemical Structure, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikokianin, a naturally occurring diterpenoid, has garnered interest within the scientific community for its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and the experimental protocols for its isolation and characterization. Furthermore, this document explores its biological activity and discusses the putative signaling pathways that may be modulated by this compound, drawing parallels with other structurally related ent-kauranoid diterpenoids.

Chemical Structure and Properties of this compound

This compound is classified as an ent-kauranoid diterpenoid. Its chemical identity is confirmed by its unique CAS number and molecular formula. The structural elucidation of this compound has been accomplished through spectroscopic methods, primarily 1-D and 2-D Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24267-69-4[Bai et al., 2005]
Molecular Formula C₂₄H₃₂O₈[Bai et al., 2005]
Molecular Weight 448.51 g/mol [Bai et al., 2005]
Class ent-Kauranoid Diterpenoid[Bai et al., 2005]

The chemical structure of this compound is characterized by a tetracyclic furanoditerpenoid skeleton. The precise stereochemistry and connectivity have been determined through advanced NMR techniques.

Chemical Structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Experimental Protocols

The isolation and characterization of this compound from its natural source, Isodon japonica, involves a multi-step process. The following protocols are based on the methodologies described in the primary literature.[1]

Isolation of this compound from Isodon japonica

The dried and powdered leaves of Isodon japonica (7.5 kg) were extracted with a 70:30 mixture of acetone (B3395972) and water (3 x 30 L) at room temperature for one week per extraction. The combined filtrate was concentrated and then partitioned with ethyl acetate (B1210297) (4 x 8 L). The resulting ethyl acetate layer was evaporated under reduced pressure to yield a residue (131 g).[2]

This crude extract was then subjected to repeated column chromatography on silica (B1680970) gel, using a gradient elution system of chloroform-acetone (from 10:0 to 0:10), followed by preparative thin-layer chromatography (pTLC) to yield pure this compound.[2]

G Figure 2. Experimental Workflow for Isolation of this compound plant Dried Leaves of Isodon japonica extraction Acetone-Water (70:30) Extraction plant->extraction partition Ethyl Acetate Partition extraction->partition chromatography Silica Gel Column Chromatography partition->chromatography ptlc Preparative TLC chromatography->ptlc This compound Pure this compound ptlc->this compound

Caption: Experimental Workflow for the Isolation of this compound.

Structural Elucidation

The chemical structure of the isolated this compound was determined using a combination of spectroscopic techniques.[1] This includes:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity and stereochemistry of the molecule.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against human cancer cell lines, including promyelocytic leukemia (HL-60) and lung adenocarcinoma (A-549) cells, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Cells were seeded in 96-well plates and incubated for 48 hours at 37°C with various concentrations of this compound (1.25, 2.5, 5.0, 10.0, and 25.0 µM). A solution of MTT (5 mg/mL in PBS) was then added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in a lysis buffer (10% SDS-0.1 M HCl), and the absorbance was measured at 570 nm to determine cell viability.

Biological Activity and Putative Signaling Pathways

This compound has demonstrated significant cytotoxic effects against cancer cells. The reported IC₅₀ values highlight its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound

Cell LineIC₅₀ (µM)Source
HL-60 (Promyelocytic Leukemia) 3.4[Bai et al., 2005]
A-549 (Lung Adenocarcinoma) 18.8[Bai et al., 2005]

While specific studies on the signaling pathways modulated by this compound are not yet available, its structural classification as an ent-kauranoid diterpenoid allows for informed hypotheses based on the known mechanisms of similar compounds isolated from Isodon species. These compounds are known to induce apoptosis and cell cycle arrest in cancer cells.

The proposed mechanism of action for ent-kauranoid diterpenoids often involves the intrinsic apoptotic pathway. This pathway is characterized by the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases. Furthermore, many diterpenoids from Isodon have been shown to inhibit the pro-inflammatory NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.

G Figure 3. Putative Signaling Pathway for this compound This compound This compound Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) This compound->Bcl2 Modulates NFkB NF-κB Pathway This compound->NFkB Inhibits (?) Mito Mitochondrial Permeability Bcl2->Mito Regulates CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Survival Cell Survival & Proliferation NFkB->Survival

Caption: Putative Signaling Pathway for this compound-Induced Apoptosis.

Disclaimer: The signaling pathway depicted in Figure 3 is a hypothetical model based on the known activities of structurally similar ent-kauranoid diterpenoids. Further research is required to elucidate the specific molecular targets and signaling cascades directly modulated by this compound.

Conclusion

This compound is a promising ent-kauranoid diterpenoid with demonstrated cytotoxic activity against cancer cell lines. This guide has provided a detailed overview of its chemical structure, methods for its isolation, and a summary of its biological effects. While the precise molecular mechanisms of this compound remain to be fully elucidated, its structural similarity to other bioactive diterpenoids suggests that it may induce apoptosis and inhibit pro-survival signaling pathways. Further investigation into the specific molecular targets of this compound is warranted to fully understand its therapeutic potential in drug development.

References

An In-depth Technical Guide to the Discovery, Natural Sourcing, and Biological Activity of Shikonin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of Shikonin, a potent naphthoquinone isolated from the roots of several species of the Boraginaceae family. This document details its discovery, natural sources, and various methodologies for its extraction and purification. Furthermore, it delves into the molecular mechanisms of its biological activity, with a particular focus on its anti-cancer properties through the modulation of the EGFR-NF-κB signaling pathway. Detailed experimental protocols for key biological assays and a summary of quantitative data are presented to facilitate further research and development.

A Note on "Shikokianin": Initial inquiries into "this compound" revealed ambiguity in the scientific literature, with conflicting reports on its chemical structure. To provide clear and actionable information, this guide focuses on the well-characterized and extensively studied compound, Shikonin. It is plausible that "this compound" may be a less common synonym or a related, but distinct, natural product.

Discovery and Natural Source of Shikonin

Shikonin is a naturally occurring naphthoquinone pigment that has been used for centuries in traditional medicine. It is the primary bioactive component responsible for the medicinal properties of "Zicao" or "gromwell," the dried root of Lithospermum erythrorhizon.[1][2]

Natural Sources: Shikonin and its derivatives are predominantly found in the roots of various plant species belonging to the Boraginaceae family. These include, but are not limited to:

  • Lithospermum erythrorhizon[1]

  • Arnebia euchroma

  • Onosma echioides[2]

  • Alkanna tinctoria

Isolation and Purification of Shikonin

Several methods have been developed for the extraction and purification of Shikonin from its natural sources. The choice of method often depends on the desired yield and purity.

Table 1: Summary of Shikonin Isolation Methods
MethodPlant SourceSolventsKey ParametersYieldPurityReference
Solvent ExtractionArnebia decumbensn-hexane, methanol (B129727), petroleum etherDried, powdered roots; purification over silica (B1680970) gel with ethyl acetate (B1210297) and petroleum ether.--[3]
Ultrasound-Assisted ExtractionArnebia euchromaEthanol (B145695)39°C; 93 W ultrasound power; 87 min extraction; 11:1 liquid-to-solid ratio.1.26%-
Chromatographic SeparationLithospermum erythrorhizonHexane-2%-
High-Speed Counter-Current Chromatography (HSCCC)Alkanna tinctoria---> CC
Experimental Protocol: Ultrasound-Assisted Extraction and HPLC Purification of Shikonin

This protocol describes a common method for the extraction and subsequent purification of Shikonin.

I. Extraction

  • Preparation of Plant Material: Air-dry the roots of Arnebia euchroma and grind them into a fine powder.

  • Ultrasonic Extraction:

    • Combine the powdered root material with 95% ethanol in a flask at a liquid-to-solid ratio of 11:1 (mL/g).

    • Place the flask in an ultrasonic water bath.

    • Set the temperature to 39°C and the ultrasound power to 93 W.

    • Extract for 87 minutes.

  • Filtration and Concentration:

    • Filter the mixture to separate the solid residue from the ethanol extract.

    • Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude Shikonin extract.

II. Purification by High-Performance Liquid Chromatography (HPLC)

  • Preparation of the Crude Extract: Dissolve the crude extract in the mobile phase to a suitable concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water is commonly used. The specific gradient should be optimized based on the HPLC system and column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength of 516 nm.

  • Fraction Collection: Collect the fractions corresponding to the Shikonin peak.

  • Purity Analysis: Assess the purity of the collected fractions by analytical HPLC. Pool the high-purity fractions and evaporate the solvent to obtain pure Shikonin.

Logical Workflow for Shikonin Isolation and Purification

G start Start: Dried Roots of Lithospermum erythrorhizon powder Grinding into Fine Powder start->powder extraction Solvent Extraction (e.g., Hexane, Ethanol) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Shikonin Extract filtration->crude_extract purification Purification crude_extract->purification hplc High-Performance Liquid Chromatography (HPLC) purification->hplc High Purity column_chrom Column Chromatography (Silica Gel) purification->column_chrom Moderate Purity pure_shikonin Pure Shikonin hplc->pure_shikonin column_chrom->pure_shikonin

Caption: Workflow for the isolation and purification of Shikonin.

Biological Activity of Shikonin

Shikonin exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anti-cancer effects.

Table 2: Summary of Quantitative Biological Activity Data for Shikonin
ActivityCell LineAssayMetricValueReference
CytotoxicityA431 (Human Epidermoid Carcinoma)MTT AssayIC50Varies with time
CytotoxicityH1975 (NSCLC)---
Apoptosis InductionA375-S2 (Human Malignant Melanoma)Caspase-9 Activation--
NF-κB InhibitionA431NF-κB DNA-binding ELISA-Concentration-dependent decrease
Proteasome InhibitionPC-3 (Prostate Cancer)Proteasome Activity AssayChymotrypsin-like activity inhibition~50% at 0.5h
Experimental Protocols for Key Biological Assays

I. MTT Assay for Cell Viability

  • Cell Seeding: Seed cells (e.g., A431) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Shikonin for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

II. BrdU-ELISA for Cell Proliferation

  • Cell Seeding and Treatment: Seed and treat cells with Shikonin as described for the MTT assay.

  • BrdU Labeling: Two hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.

  • Fixation and DNA Denaturation: After incubation, remove the labeling medium, and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.

  • Washing: Wash the wells three times with PBS.

  • Substrate Reaction: Add 100 µL of substrate solution to each well and incubate for 5-30 minutes, or until color development is sufficient.

  • Stop Reaction: Add 25 µL of 1 M H2SO4 to stop the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm (with a reference wavelength of 690 nm).

III. Caspase Activation Assay (Colorimetric)

  • Cell Lysis: After treatment with Shikonin, lyse the cells using a supplied lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

IV. NF-κB p65 DNA-Binding Activity Assay (ELISA-based)

  • Nuclear Extract Preparation: After Shikonin treatment, prepare nuclear extracts from the cells using a nuclear extraction kit.

  • Binding Reaction: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site. Incubate for 1 hour.

  • Antibody Incubation: Add a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a colorimetric HRP substrate and incubate until sufficient color develops.

  • Stop Reaction and Measurement: Stop the reaction and measure the absorbance at 450 nm.

Shikonin's Mechanism of Action: The EGFR-NF-κB Signaling Pathway

A key mechanism underlying the anti-cancer effects of Shikonin is its ability to inhibit the Epidermal Growth Factor Receptor (EGFR) and the downstream Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is often constitutively active in cancer cells, promoting proliferation and survival.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates p_IkB p-IκBα IKK->p_IkB Phosphorylates IkB IκBα p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB_p65_p50 IκBα-p65/p50 Complex p_IkB->IkB_p65_p50 Degradation of IκBα DNA DNA p65_p50_nuc->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Gene_Transcription Shikonin Shikonin Shikonin->EGFR Inhibits Phosphorylation Shikonin->IKK Inhibits

Caption: Shikonin's inhibition of the EGFR-NF-κB signaling pathway.

Shikonin exerts its inhibitory effects at multiple points in this pathway:

  • Inhibition of EGFR Phosphorylation: Shikonin prevents the activation of EGFR, the initial step in the signaling cascade.

  • Inhibition of IKK Activity: By inhibiting IκB kinase (IKK), Shikonin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.

  • Prevention of NF-κB Translocation: As IκBα remains bound to the p65/p50 NF-κB complex in the cytoplasm, its translocation to the nucleus is blocked.

  • Downregulation of Target Genes: The prevention of NF-κB's nuclear activity leads to the downregulation of genes that promote cell proliferation and inhibit apoptosis.

Conclusion

Shikonin is a promising natural product with well-documented anti-cancer properties. Its mechanism of action, particularly the inhibition of the EGFR-NF-κB pathway, presents a compelling case for its further investigation as a therapeutic agent. This technical guide provides a foundational understanding of Shikonin, from its natural origins to its molecular interactions, and offers detailed protocols to aid researchers in their exploration of this potent compound. The continued study of Shikonin and its derivatives may lead to the development of novel and effective cancer therapies.

References

Isodon japonicus as a Source of Shikokianin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Shikokianin, an ent-kaurane diterpenoid, with a specific focus on its sourcing from Isodon japonicus. This document consolidates available data on its extraction, cytotoxicity, and putative mechanisms of action, aiming to serve as a valuable resource for researchers in oncology and natural product chemistry.

Introduction: The Botanical Source - Isodon japonicus

Isodon japonicus (Burm.f.) H.Hara, a perennial plant in the Lamiaceae family, is widely distributed across East Asia, including Japan, Korea, and China. Traditionally used in folk medicine for treating gastrointestinal issues and inflammatory conditions, this plant is a rich reservoir of bioactive diterpenoids. While extensively studied for compounds like oridonin (B1677485) and enmein, research has also confirmed the presence of this compound in its leaves, presenting an alternative source for this cytotoxic compound.

Extraction and Isolation of this compound from Isodon japonicus

The isolation of this compound from Isodon japonicus has been documented in peer-reviewed literature. The following protocol is a summary of the general methodology employed for the extraction and purification of ent-kaurane diterpenoids from this plant genus, with specific reference to the successful isolation of this compound.

General Experimental Protocol

A general workflow for the isolation of this compound is outlined below. It should be noted that specific yields of this compound from Isodon japonicus are not widely reported, and optimization of this protocol is likely necessary for maximizing recovery.

G Workflow for this compound Isolation cluster_0 Extraction cluster_1 Purification A Dried Leaves of Isodon japonicus B Pulverization A->B C Extraction with 95% Ethanol (B145695) (EtOH) B->C D Filtration and Concentration C->D E Crude EtOH Extract D->E Yields Crude Extract F Silica (B1680970) Gel Column Chromatography E->F G Elution with Solvent Gradient (e.g., Chloroform-Methanol) F->G H Fraction Collection and TLC Analysis G->H I Further Purification of this compound-containing Fractions (e.g., Preparative HPLC) H->I J Pure this compound I->J

Caption: General workflow for the extraction and isolation of this compound.

Methodology Details:

  • Plant Material Preparation: The leaves of Isodon japonicus are collected, dried, and pulverized to a fine powder to increase the surface area for solvent extraction.

  • Extraction: The powdered plant material is typically extracted with a polar solvent such as 95% ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the bioactive compounds.

  • Concentration: The resulting ethanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A solvent gradient, commonly a mixture of chloroform (B151607) and methanol, is used to separate the compounds based on their polarity.

  • Fraction Analysis: The eluted fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions rich in this compound are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity: Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The available data from a key study is summarized below.[1]

CompoundCell LineIC50 (µM)
This compound HL-60 (Human Promyelocytic Leukemia)3.4
A-549 (Human Lung Carcinoma)18.8
Oridonin (Reference)HL-604.6
A-54917.5
Lasiokaurin (Reference)HL-602.0
A-54911.4
HO-8910 (Human Ovarian Cancer)17.9

Data sourced from Bai et al., 2005.[1]

Cytotoxicity Assay Protocol (MTT Assay)

The following is a generalized protocol for determining the cytotoxicity of a compound like this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.

G MTT Cytotoxicity Assay Workflow A Seed cancer cells (e.g., A-549, HL-60) in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of this compound B->C D Incubate for a specified period (e.g., 48h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (Viable cells convert MTT to formazan) E->F G Solubilize formazan (B1609692) crystals (e.g., with DMSO) F->G H Measure absorbance at ~570nm using a plate reader G->H I Calculate cell viability and IC50 values H->I

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Methodology Details:

  • Cell Seeding: Cancer cells (e.g., A-549 or HL-60) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a set period, typically 24 to 72 hours, to allow the compound to exert its effects.

  • MTT Addition: Following incubation, the MTT reagent is added to each well.

  • Formazan Formation: The plates are incubated for a further 2-4 hours, during which mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Putative Signaling Pathway of this compound-Induced Apoptosis

While the precise signaling pathways modulated by this compound are not yet fully elucidated, its structural classification as an ent-kaurane diterpenoid and its demonstrated cytotoxic activity suggest a likely involvement in the induction of apoptosis. Based on the known mechanisms of similar compounds, a putative signaling pathway is proposed below. It is critical to note that this pathway is hypothetical and requires experimental validation for this compound.

Many ent-kaurane diterpenoids are known to induce apoptosis through the intrinsic mitochondrial pathway, often initiated by an increase in intracellular reactive oxygen species (ROS).

G Putative Apoptotic Pathway for this compound This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax activation / Bcl-2 inhibition Mito->Bax CytoC Cytochrome c release Bax->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A putative signaling pathway for this compound-induced apoptosis.

Pathway Description:

  • Induction of Oxidative Stress: this compound may increase the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress.

  • Mitochondrial Perturbation: The elevated ROS levels can disrupt mitochondrial membrane potential and function.

  • Regulation of Bcl-2 Family Proteins: This can lead to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.

  • Cytochrome c Release: The activation of Bax promotes the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.

  • Execution Phase: Caspase-9 subsequently activates effector caspases, such as caspase-3, which carry out the systematic degradation of cellular components, culminating in apoptosis.

Conclusion and Future Directions

The presence of this compound in Isodon japonicus presents a compelling case for further investigation into this plant as a viable source for this cytotoxic compound. The potent activity of this compound against leukemia and lung cancer cell lines underscores its potential as a lead compound in drug discovery.

Future research should focus on:

  • Optimizing the extraction and purification protocols to improve the yield of this compound from Isodon japonicus.

  • Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The intricate Dance of Molecules: An In-depth Technical Guide to the Biosynthesis of Ent-Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the biosynthetic pathway of ent-kaurane diterpenoids, a vast and structurally diverse class of natural products with a wide array of biological activities. This document details the core enzymatic reactions, provides quantitative data on key enzymes, outlines detailed experimental protocols, and visualizes the complex molecular processes involved.

The Core Biosynthetic Pathway: From Acyclic Precursor to Tetracyclic Scaffold

The journey to the complex tetracyclic structure of ent-kaurane diterpenoids begins with the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic ent-kaurane skeleton is a two-step cyclization process catalyzed by a pair of terpene synthases, followed by a series of oxidative modifications primarily mediated by cytochrome P450 monooxygenases.

Formation of ent-Copalyl Diphosphate (B83284) (CPP)

The first committed step is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS) , also known as ent-kaurene (B36324) synthase A.[1] This enzyme directs the folding of the linear GGPP molecule to facilitate the formation of the first two rings of the future tetracyclic system. In higher plants, CPS enzymes are monofunctional, dedicated to this specific cyclization.[2] However, in some fungi and mosses, CPS activity is part of a bifunctional enzyme that also catalyzes the subsequent step.[2]

Genesis of the ent-Kaurane Skeleton

The bicyclic ent-CPP is then converted into the tetracyclic hydrocarbon, ent-kaurene , by the action of ent-kaurene synthase (KS) , also referred to as ent-kaurene synthase B.[1] This enzyme catalyzes a more complex intramolecular cyclization and rearrangement of ent-CPP to form the distinctive four-ring structure of the ent-kaurane skeleton.

Oxidation to ent-Kaurenoic Acid

Following the formation of the core hydrocarbon scaffold, the pathway proceeds with a series of oxidative modifications. The first three steps are catalyzed by a single cytochrome P450 enzyme, ent-kaurene oxidase (KO) .[3] This multifunctional enzyme sequentially oxidizes the C19 methyl group of ent-kaurene to a hydroxymethyl group (ent-kaurenol), then to an aldehyde (ent-kaurenal), and finally to a carboxylic acid, yielding ent-kaurenoic acid .

ent_Kaurane_Biosynthesis_Core_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) ent_Kaurenol ent-Kaurenol ent_Kaurene->ent_Kaurenol ent-Kaurene Oxidase (KO) ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal ent-Kaurene Oxidase (KO) ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurenal->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO)

Core biosynthetic pathway from GGPP to ent-kaurenoic acid.

Diversification of the ent-Kaurane Scaffold

ent-Kaurenoic acid serves as a crucial branching point for the biosynthesis of a vast array of structurally diverse ent-kaurane diterpenoids, including the well-known gibberellin plant hormones. This diversification is primarily driven by the action of various cytochrome P450 monooxygenases (CYPs) and other modifying enzymes, which catalyze a wide range of reactions including hydroxylations, oxidations, and ring rearrangements. Fungal biotransformations have also been shown to produce a remarkable chemical diversity of ent-kaurane derivatives, mainly through hydroxylation at various carbon atoms.

The structural modifications can be broadly categorized, leading to seco-ent-kauranoids, C-20 oxygenated ent-kauranoids, C-20 non-oxygenated ent-kauranoids, and nor- or rearranged-ent-kauranoids. For instance, further oxidation of ent-kaurenoic acid by ent-kaurenoic acid oxidase (KAO), another CYP, is a key step in gibberellin biosynthesis. Other CYPs can introduce hydroxyl groups at various positions on the ent-kaurane ring, leading to a vast array of bioactive compounds.

ent_Kaurane_Diversification ent_Kaurenoic_Acid ent-Kaurenoic Acid Gibberellins Gibberellins ent_Kaurenoic_Acid->Gibberellins ent-Kaurenoic Acid Oxidase (KAO) & other enzymes Hydroxylated_Kauranes Hydroxylated ent-Kauranes ent_Kaurenoic_Acid->Hydroxylated_Kauranes Various Cytochrome P450s (e.g., CYP701A8) Other_Diterpenoids Other Diterpenoids (seco, nor, rearranged) ent_Kaurenoic_Acid->Other_Diterpenoids Other modifying enzymes Heterologous_Expression_Workflow cluster_0 Gene Cloning and Vector Construction cluster_1 Heterologous Expression cluster_2 Protein Purification Gene_Isolation Isolate cDNA of target enzyme Vector_Ligation Ligate into an expression vector (e.g., pET, pYES) Gene_Isolation->Vector_Ligation Transformation Transform expression vector into host (e.g., E. coli, S. cerevisiae) Vector_Ligation->Transformation Culture_Growth Grow cultures to optimal density Transformation->Culture_Growth Induction Induce protein expression (e.g., with IPTG or galactose) Culture_Growth->Induction Cell_Lysis Harvest and lyse cells Induction->Cell_Lysis Affinity_Chromatography Purify protein using affinity tag (e.g., His-tag, GST-tag) Cell_Lysis->Affinity_Chromatography Purity_Check Assess purity by SDS-PAGE Affinity_Chromatography->Purity_Check

References

Shikokianin: A Technical Overview of its Molecular Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikokianin, a notable ent-kaurane diterpenoid, has garnered scientific interest for its cytotoxic properties against various cancer cell lines. This document provides a concise technical overview of its fundamental molecular characteristics and available biological data. It is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Molecular Profile

This compound is a tetracyclic diterpenoid characterized by the ent-kaurane skeleton. Its chemical identity is defined by the following properties:

PropertyValueReference
Molecular Formula C₂₄H₃₂O₈[1][2]
Molecular Weight 448.5 g/mol [1][2]

Biological Activity: Cytotoxicity

Research has demonstrated the cytotoxic potential of this compound against human cancer cell lines. Specifically, its inhibitory effects on the human leukemia cell line (HL-60) and the human lung adenocarcinoma cell line (A-549) have been quantified.

Cell LineIC₅₀ (µM)
HL-603.4
A-54918.8

Experimental Protocols

The following methodology outlines the protocol used to determine the cytotoxic activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Materials:

  • Human leukemia (HL-60) and human lung adenocarcinoma (A-549) cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Following incubation, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group was treated with DMSO at the same final concentration as the experimental wells.

  • Incubation: The plates were incubated for an additional 48 hours under the same conditions.

  • MTT Addition: After the treatment period, MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The supernatant was removed, and DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value was calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

As of the latest available data, specific signaling pathways modulated by this compound have not been extensively elucidated in the scientific literature. General studies on the broader class of ent-kaurane diterpenoids suggest that their anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and autophagy. Key molecular targets in these pathways include proteins from the BCL-2 family (Bcl-2, Bax), caspases, cyclins, and cyclin-dependent kinases (CDKs). However, further research is required to determine the precise molecular mechanisms and signaling cascades specifically affected by this compound.

Logical Workflow for Cytotoxicity Evaluation

The following diagram illustrates the logical workflow for assessing the cytotoxic effects of a compound like this compound.

G A Start: Obtain Compound (this compound) B Select Cancer Cell Lines (e.g., HL-60, A-549) A->B C Cell Culture and Seeding B->C E Treat Cells with this compound C->E D Prepare Serial Dilutions of this compound D->E F Incubate for Defined Period (e.g., 48h) E->F G Perform Cell Viability Assay (e.g., MTT) F->G H Measure Absorbance G->H I Data Analysis: Calculate IC50 H->I J End: Determine Cytotoxicity I->J

Cytotoxicity Assessment Workflow

Future Directions

To advance the understanding of this compound as a potential therapeutic agent, future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets of this compound in cancer cells.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Shikonin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for Shikonin (B1681659), a naturally occurring naphthoquinone pigment, and its related compounds. It is intended for researchers, scientists, and drug development professionals working with these bioactive molecules. This document presents Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and visualizes the biosynthetic pathway of Shikonin.

Spectroscopic Data

The structural elucidation of Shikonin and its derivatives relies heavily on NMR and MS techniques. The following tables summarize the key spectroscopic data for Shikonin, its common derivatives Acetylshikonin (B600194) and Deoxyshikonin (B1670263), and its biosynthetic precursor, Shikimic Acid.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Shikonin -Data for specific proton assignments can be found in various research articles. A general ¹H-NMR spectrum of Shikonin has been reported.[1]
Acetylshikonin -The ¹H NMR spectrum of pure acetylshikonin has been characterized.[2]
Deoxyshikonin -¹H NMR spectral data is available and has been used for its identification.[3]
Shikimic Acid D₂O6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.67 (dd, J = 8.4, 4.5 Hz, 1H), 2.64 (dd, J = 18.0, 4.8 Hz, 1H), 2.12 (dd, J = 18.0, 6.3 Hz, 1H)[4]
Shikimic Acid DMSOSpecific assignments are available in published literature.[5]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
Shikonin -The ¹³C-NMR spectra of shikonin and its derivatives have been studied to confirm their 2-substituted 5,8-dihydroxy-1,4-naphthoquinone (B181067) structure.[6]
Acetylshikonin -¹³C NMR data for Acetylshikonin is available in public databases such as PubChem.[7]
Deoxyshikonin -The ¹³C NMR chromatograms of deoxyshikonin have been reported.[3]
Shikimic Acid D₂O170.1, 137.1, 129.8, 75.1, 66.5, 65.8, 30.4[4]
Shikimic Acid D₂O178.09, 138.72, 133.22, 74.76, 69.54, 69.01, 35.39[8]

Table 3: Mass Spectrometry (MS) Data

CompoundIonization ModeObserved m/z
Shikonin Positive Ion Mode~287[9]
Acetylshikonin -Data is available from various spectroscopic techniques including mass spectroscopy.[9]
Deoxyshikonin GC-MSMolecular Weight: 272.29 g/mol [10]
Shikimic Acid ESI-MS (Negative)477.0677[5]

Experimental Protocols

The following protocols are generalized procedures for the NMR and MS analysis of naphthoquinones like Shikonin and its derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[11]

  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).[12]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11][12]

    • Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[12]

  • Instrument Setup and Data Acquisition:

    • The analysis is typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

    • The instrument is tuned and shimmed for the specific sample to maximize the homogeneity of the magnetic field.[11]

    • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. To improve the signal-to-noise ratio, 8 to 16 scans are typically co-added.[11]

    • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer relaxation delay are often necessary.[11]

    • 2D NMR Experiments: For unambiguous assignment of protons and carbons, various 2D NMR experiments can be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[13]

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

    • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.[12]

2.2 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).[11]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

  • Instrumentation and Data Acquisition:

    • Various mass spectrometry techniques can be employed, including Electrospray Ionization (ESI), and Gas Chromatography-Mass Spectrometry (GC-MS).

    • For ESI-MS, the sample solution is infused into the ion source.

    • For GC-MS, the sample is first vaporized and separated on a gas chromatography column before entering the mass spectrometer.

    • The mass spectrometer is calibrated using a standard of known masses.

    • Data is acquired over a specific m/z range. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination.

  • Data Analysis:

    • The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]+, [M+H]+, or [M-H]-).

    • The fragmentation pattern can provide additional structural information.

Shikonin Biosynthesis Pathway

Shikonin is biosynthesized from two main precursors: p-hydroxybenzoic acid (PHB) derived from the phenylpropanoid pathway, and geranyl pyrophosphate (GPP) from the mevalonate (B85504) (MVA) pathway.[14][15][16] The key steps of this pathway are visualized in the diagram below.

Shikonin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_mva Mevalonate Pathway cluster_shikonin Shikonin Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Hydroxybenzoic_acid p_Hydroxybenzoic_acid p_Coumaric_acid->p_Hydroxybenzoic_acid 4CL, etc. Geranyl_pyrophosphate Geranyl_pyrophosphate Geranyl_4_hydroxybenzoate Geranyl_4_hydroxybenzoate p_Hydroxybenzoic_acid->Geranyl_4_hydroxybenzoate PGT Acetyl_CoA Acetyl_CoA Mevalonate Mevalonate Acetyl_CoA->Mevalonate IPP_DMAPP IPP_DMAPP Mevalonate->IPP_DMAPP Multiple Steps IPP_DMAPP->Geranyl_pyrophosphate GPPS Geranyl_pyrophosphate->Geranyl_4_hydroxybenzoate Geranylhydroquinone Geranylhydroquinone Geranyl_4_hydroxybenzoate->Geranylhydroquinone Deoxyshikonin Deoxyshikonin Geranylhydroquinone->Deoxyshikonin Shikonin Shikonin Deoxyshikonin->Shikonin Hydroxylation Acetylshikonin Acetylshikonin Shikonin->Acetylshikonin Acetylation

Caption: Biosynthetic pathway of Shikonin and Acetylshikonin.

References

The Biological Activities of Shikokianin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Shikokianin, a naphthoquinone compound also widely known as Shikonin (B1681659), is a potent bioactive molecule isolated from the root of Lithospermum erythrorhizon. It has garnered significant scientific interest due to its diverse pharmacological activities, primarily its robust anticancer and anti-inflammatory properties. This document provides an in-depth technical overview of the known biological activities of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in tabular format for ease of comparison, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Anticancer Activity

This compound exhibits significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Its anticancer mechanisms are multifaceted, involving the induction of various forms of programmed cell death, cell cycle arrest, and inhibition of metastasis.

Induction of Programmed Cell Death

This compound is a potent inducer of apoptosis, a primary mechanism of its anticancer efficacy.[1] Studies have shown that it can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[2] This is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[1] Furthermore, this compound has been observed to induce other forms of programmed cell death, including necroptosis, ferroptosis, and pyroptosis, in various cancer models.

Cell Cycle Arrest

This compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, it has been shown to cause G2/M phase arrest in some cancer cell lines.[3] This effect is often associated with the modulation of key cell cycle regulatory proteins.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound against various cancer cell lines has been quantified using IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A549Lung Adenocarcinoma~1-248
MDA-MB-231Triple-Negative Breast Cancer~1-248
PANC-1Pancreatic Cancer~1-248
U2OSOsteosarcoma~1-248
H22Murine Hepatoma8-16 (for 51-56% apoptosis)Not Specified
SW480Colon Cancer~5 (for significant growth suppression)24
SMMC-7721Human Hepatocellular Carcinoma1-4 (dose-dependent apoptosis)12-48

Note: IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

This compound possesses potent anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It can selectively inhibit the expression of TNF-α at the level of pre-mRNA splicing.[4]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This compound can also modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in inflammatory responses.

Quantitative Data: Anti-inflammatory Effects
TargetModel SystemEffectConcentration/Dose
TNF-αLPS-stimulated human primary monocytes and THP-1 cellsInhibition of expression via pre-mRNA splicing blockadeNon-cytotoxic doses
IL-6Macrophage-like THP-1 cellsIC50 of 0.8 µM for inhibition of production (by Javamide-II, for context)0.2–40 µM
Auricle SwellingXylene-induced mouse modelDose-dependent inhibitionNot specified
Capillary PermeabilityAcetic acid-induced mouse modelDose-dependent inhibitionNot specified

Note: Quantitative data for the direct inhibition of inflammatory markers by this compound can be variable and study-dependent.

Signaling Pathways Modulated by this compound

This compound exerts its biological activities by targeting key nodes in several critical signaling pathways.

NF-κB Signaling Pathway

This compound is a well-documented inhibitor of the NF-κB pathway. It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB. This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and survival proteins.

NF_kB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: this compound's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

This compound has been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and migration. In some cancer cells, this compound can increase the levels of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[5] This leads to the inhibition of Akt phosphorylation and downstream signaling, ultimately promoting apoptosis.

PI3K_Akt_Pathway This compound This compound PTEN PTEN This compound->PTEN Upregulates PI3K PI3K PTEN->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation Downstream->Survival Promotes

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., SW480) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound (various concentrations) seed->treat mtt Add MTT Solution (Incubate 4h) treat->mtt dmso Add DMSO to Dissolve Formazan mtt->dmso read Measure Absorbance (490 nm) dmso->read calculate Calculate Cell Viability & IC50 read->calculate

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Seed cells (e.g., A549) in a 6-well plate and treat with the desired concentration of this compound (e.g., 5 µM) for a specified time (e.g., 24 hours).[3]

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blot Analysis for NF-κB Pathway

This technique is used to measure the protein levels and phosphorylation status of key components of the NF-κB pathway.

  • Cell Lysis and Protein Extraction: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of IκBα and p65, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anticancer and anti-inflammatory activities. Its mechanisms of action are complex and involve the modulation of multiple key signaling pathways, including NF-κB and PI3K/Akt. The data and protocols presented in this guide provide a solid foundation for researchers interested in further exploring the therapeutic potential of this compound. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the development of novel drug delivery systems to enhance its bioavailability and clinical applicability. Further investigation into its specific molecular targets will also be crucial for the rational design of this compound-based therapies.

References

Shikokianin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Shikokianin in cancer cells is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the activities of closely related ent-kaurane diterpenoids isolated from the same plant genus, Rabdosia. The information presented herein serves as a foundational resource to guide future research and drug development efforts targeting this compound and its derivatives.

Introduction

This compound is an ent-kaurane diterpenoid isolated from Rabdosia shikokiana. This class of natural products has garnered significant attention for its potent anticancer activities. Extensive research on related compounds from Rabdosia species, such as Oridonin, has revealed a multi-faceted mechanism of action against cancer cells, primarily centered on the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key intracellular signaling pathways that govern cancer cell proliferation and survival. This technical guide synthesizes the current understanding of the probable anticancer mechanisms of this compound by drawing parallels with its chemical relatives.

Core Anticancer Mechanisms

The anticancer effects of ent-kaurane diterpenoids from Rabdosia species are primarily attributed to three interconnected cellular processes:

  • Induction of Apoptosis: These compounds trigger a cascade of molecular events that lead to controlled cancer cell death.

  • Cell Cycle Arrest: They halt the progression of the cell division cycle, thereby inhibiting tumor growth.

  • Modulation of Signaling Pathways: They interfere with critical signaling networks that are often dysregulated in cancer.

Data Presentation: Cytotoxicity of Rabdosia Diterpenoids

CompoundCell LineCancer TypeIC50 (µM)
Oridonin SMMC-7721Hepatocellular Carcinoma4.81
A-549Lung Adenocarcinoma3.52
H-1299Non-small Cell Lung Cancer-
SW-480Colon Adenocarcinoma-
Ponicidin SMMC-7721Hepatocellular Carcinoma-
A-549Lung Adenocarcinoma-
H-1299Non-small Cell Lung Cancer-
SW-480Colon Adenocarcinoma-

Note: '-' indicates data not specified in the cited sources. The cytotoxic activity of compounds can vary between cell lines and experimental conditions.

Signaling Pathways Modulated by Rabdosia Diterpenoids

Ent-kaurane diterpenoids from Rabdosia species have been shown to exert their anticancer effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Rabdosia diterpenoids have been shown to inhibit this pathway at multiple levels.[1]

PI3K_Akt_mTOR_Pathway This compound This compound (and related diterpenoids) PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Rabdosia diterpenoids can modulate the activity of key kinases within this pathway, such as ERK, JNK, and p38, to induce apoptosis.

MAPK_Pathway This compound This compound (and related diterpenoids) MAPK_Pathway MAPK Cascade (ERK, JNK, p38) This compound->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest

Modulation of the MAPK signaling pathway.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the anticancer activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • This compound (or related compound)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (or related compound) Incubate_24h->Treat_Compound Incubate_Timecourse Incubate (24, 48, 72h) Treat_Compound->Incubate_Timecourse Add_MTT Add MTT Reagent Incubate_Timecourse->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Cell_Cycle_Analysis_Workflow Start Start Treat_Cells Treat Cells with This compound Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with Cold Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide Fix_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Quantify_Phases Quantify Cell Cycle Phases Analyze_FCM->Quantify_Phases End End Quantify_Phases->End

References

Preliminary Cytotoxicity Profile of Shikonin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of preliminary cytotoxicity data for Shikonin . The initial request for "Shikokianin" yielded limited information, suggesting a potential misspelling or reference to a less-studied compound. The vast majority of available scientific literature focuses on Shikonin, a structurally distinct naphthoquinone. This guide proceeds under the assumption that the intended subject of inquiry is Shikonin, a well-documented cytotoxic agent.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of Shikonin's cytotoxic properties, the experimental protocols used to assess them, and the molecular pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

Shikonin has demonstrated potent cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined in numerous studies. The following tables summarize the reported IC50 values for Shikonin in various human cancer cell lines.

Table 1: IC50 Values of Shikonin in Hematological Malignancies

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
BCL1B-cell lymphoma24Not specified, but effective in low concentrations
JVM-13B-cell prolymphocytic leukemia24Not specified, but effective in low concentrations
P388Murine leukemiaNot specified12.5

Table 2: IC50 Values of Shikonin in Solid Tumors

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A375SMMelanoma24Not specified, dose-dependent inhibition observed
Cal78Chondrosarcoma241.5
SW-1353Chondrosarcoma241.1
PC-3Prostate Cancer720.37
DU145Prostate Cancer720.37
LNCaP (DX-resistant)Prostate Cancer720.32
22Rv1Prostate Cancer721.05 - 1.12
A549Lung Cancer48~1-2
HCT116Colon Cancer48~1-2
HepG2Liver Cancer48~1-2
MCF-7Breast Cancer48~1-2
Eca109Esophageal Squamous Carcinoma2419.9[1]

Experimental Protocols

The most common method to evaluate the cytotoxicity of Shikonin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

2. Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Shikonin stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Shikonin in complete culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of Shikonin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Shikonin) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of Shikonin and fitting the data to a dose-response curve.

Signaling Pathways and Molecular Mechanisms

Shikonin induces cytotoxicity in cancer cells primarily through the induction of apoptosis. This programmed cell death is mediated by complex signaling cascades, with the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways playing central roles.

Shikonin-Induced Apoptosis via MAPK and PI3K/AKT Pathways

Shikonin has been shown to modulate the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways. The activation of JNK and p38, and in some cases ERK, within the MAPK pathway, along with the inhibition of the pro-survival PI3K/AKT pathway, leads to a cascade of events culminating in apoptosis.[2][3][4][5][6][7] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.

Shikonin_Signaling cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade Shikonin Shikonin JNK JNK Shikonin->JNK Activates p38 p38 Shikonin->p38 Activates ERK ERK Shikonin->ERK Modulates PI3K PI3K Shikonin->PI3K Inhibits Bax Bax JNK->Bax Activates p38->Bax Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Promotes Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Shikonin's impact on MAPK and PI3K/AKT signaling pathways leading to apoptosis.
Experimental Workflow for Assessing Cytotoxicity

The overall process for determining the cytotoxic effects of a compound like Shikonin involves a series of sequential steps, from initial cell culture to final data analysis.

Experimental_Workflow start Start cell_culture Cell Culture (Seeding in 96-well plates) start->cell_culture treatment Shikonin Treatment (Serial Dilutions) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_acquisition Data Acquisition (Absorbance Reading) mtt_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

A generalized workflow for determining the cytotoxicity of Shikonin.

References

In Vitro Therapeutic Potential of Shikokianin (Shikonin): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikokianin, more commonly known as Shikonin, is a potent naphthoquinone isolated from the dried roots of Lithospermum erythrorhizon. With a rich history in traditional medicine, Shikonin has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro studies investigating the anti-cancer and anti-inflammatory properties of Shikonin, with a focus on its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data: Cytotoxicity of Shikonin in Cancer Cell Lines

Shikonin has demonstrated significant cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. These values have been compiled from various in vitro studies and highlight the dose-dependent and time-dependent efficacy of Shikonin.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549 Lung Cancer48~2.5-5
MCF-7 Breast Cancer247.4 ± 0.4
486.3 ± 0.6
723.9 ± 0.5[1]
HeLa Cervical Cancer241.3 - 18.5[2]
HepG2 Liver Cancer241.3 - 18.5[2]
BGC Gastric Cancer241.3 - 18.5[2]
4T1 Breast Cancer480.386 (µg/mL)[3]
PC3 Prostate Cancer720.37[4]
DU145 Prostate Cancer720.37[4]
LNCaP (Docetaxel-resistant) Prostate Cancer720.32[4]
22Rv1 Prostate Cancer721.05[4]
SW620 Colorectal Cancer243-6
HCT116 Colorectal Cancer243-6
QBC939 Cholangiocarcinoma244.43
483.39[5]
722.20[5]

Experimental Protocols

This section details the methodologies for key in vitro experiments commonly employed to evaluate the biological activities of Shikonin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Procedure:

    • Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]

    • Treat the cells with various concentrations of Shikonin (e.g., 0, 2.5, 5, 10, 20, 40 µM) and incubate for the desired time periods (e.g., 24, 48, or 72 hours).[6]

    • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan (B1609692) crystals.[6]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is utilized to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the desired concentrations of Shikonin for a specified duration.

    • Harvest the cells, including any floating cells in the supernatant, by trypsinization.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[6]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Shikonin.

  • Procedure:

    • Lyse Shikonin-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Determine the protein concentration of the lysates using a suitable method, such as the BCA protein assay.[6]

    • Separate equal amounts of protein (typically 20-30 µg) on an SDS-PAGE gel.[6]

    • Transfer the separated proteins to a PVDF membrane.[6]

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Examples of relevant primary antibodies include those for p-ERK, p-JNK, p-p38, Bax, Bcl-2, cleaved PARP, NF-κB p65, p-IκBα, and a loading control like β-actin.[6]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of intracellular ROS is a key mechanism of Shikonin-induced apoptosis. The following protocol describes a common method for its detection.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with Shikonin at the desired concentrations and for the specified time.

    • In the final 30 minutes of treatment, add a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to the culture medium.

    • Following incubation, wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.

Signaling Pathways and Mechanisms of Action

In vitro studies have elucidated several key signaling pathways through which Shikonin exerts its therapeutic effects.

Pro-Apoptotic Signaling Pathway

Shikonin is a potent inducer of apoptosis in cancer cells, primarily through the generation of reactive oxygen species (ROS). This leads to mitochondrial dysfunction and the activation of downstream signaling cascades.

G Shikonin Shikonin ROS ROS Shikonin->ROS Mitochondria Mitochondria ROS->Mitochondria MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK CytC Cytochrome c Mitochondria->CytC Bax Bax Bax->Mitochondria Bcl2 Bcl2 Bcl2->Mitochondria Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Bax MAPK->Bcl2

Shikonin-induced pro-apoptotic signaling pathway.

The diagram above illustrates that Shikonin treatment leads to an increase in intracellular ROS. This oxidative stress targets the mitochondria, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This imbalance disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis. The MAPK pathway (p38, JNK, and ERK) is also activated by ROS and contributes to the regulation of Bax and Bcl-2.

Anti-Inflammatory Signaling Pathway

Shikonin exhibits significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) p_IkBa p-IκBα Inflammatory_Stimuli->p_IkBa Shikonin Shikonin Proteasome Proteasome Shikonin->Proteasome IkBa_Degradation IκBα Degradation Proteasome->IkBa_Degradation p_IkBa->IkBa_Degradation NFkB_p65_p50 NF-κB (p65/p50) IkBa_Degradation->NFkB_p65_p50 NFkB_translocation Nuclear Translocation NFkB_p65_p50->NFkB_translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_translocation->Inflammatory_Genes

Shikonin's inhibition of the NF-κB anti-inflammatory pathway.

As depicted, inflammatory stimuli typically lead to the phosphorylation of IκBα, which is then targeted for degradation by the proteasome. This degradation releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Shikonin has been shown to inhibit the proteasome, thereby preventing the degradation of p-IκBα.[7][8] This results in the sequestration of NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent pro-inflammatory gene expression.[7][8]

Conclusion

The in vitro evidence strongly supports the potential of Shikonin as a therapeutic agent for cancer and inflammatory diseases. Its ability to induce apoptosis in a variety of cancer cell lines and to suppress key inflammatory pathways highlights its multifaceted pharmacological profile. This technical guide provides a foundational understanding of the in vitro activities of Shikonin, offering valuable insights and methodologies for researchers dedicated to advancing novel therapeutic strategies. Further investigation into the specific molecular targets and the development of targeted delivery systems will be crucial in translating the promising in vitro findings of Shikonin into clinical applications.

References

Shikokianin: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikokianin, a naturally occurring naphthoquinone pigment isolated from the root of Lithospermum erythrorhizon, has garnered significant scientific interest for its diverse and potent pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent in a range of diseases, most notably in oncology and inflammatory conditions. This document provides an in-depth technical overview of the current understanding of this compound's therapeutic capabilities, focusing on its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. The intricate signaling pathways modulated by this compound are also visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound and its derivatives have a long history of use in traditional Chinese medicine for treating various ailments.[1][2] Modern scientific investigation has begun to elucidate the molecular basis for these therapeutic effects, revealing a compound with a multifaceted mechanism of action.[3] This guide aims to consolidate the existing preclinical data on this compound, presenting it in a structured and accessible format for researchers and drug development professionals. The primary focus will be on its anticancer and anti-inflammatory properties, which are the most extensively studied areas of its therapeutic potential.

Anticancer Potential

This compound exhibits potent cytotoxic effects against a wide array of cancer cell lines, including those known for multidrug resistance.[4] Its anticancer activity is attributed to its ability to induce various forms of programmed cell death, inhibit cell proliferation and metastasis, and modulate key signaling pathways involved in tumorigenesis.

Induction of Programmed Cell Death

This compound has been shown to induce apoptosis, necroptosis, and autophagy in cancer cells.[5] A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and DNA damage, ultimately triggering the intrinsic apoptotic pathway.

Inhibition of Proliferation and Metastasis

This compound can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. Furthermore, it has been observed to suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by modulating the expression of key markers like E-cadherin and N-cadherin.

Quantitative Data: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by MTT assays.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Lung Adenocarcinoma~1-248
MDA-MB-231Triple-Negative Breast Cancer~1-248
PANC-1Pancreatic Cancer~1-248
U2OSOsteosarcoma~1-248
A375SMMelanomaDose-dependent inhibition24
4T1Breast Cancer0.386 (µg/mL)48
SCC9Oral Cancer0.5Not Specified
H357Oral Cancer1.25Not Specified
PC3 (parental)Prostate Cancer0.3772
DU145 (parental)Prostate Cancer0.3772
LNCaP (DX-resistant)Prostate Cancer0.3272
22Rv1 (parental)Prostate Cancer1.0572
Caki-1Renal Cancer4-8 (dose-dependent reduction in viability)24
ACHNRenal Cancer4-8 (dose-dependent reduction in viability)24
H1299Non-Small-Cell Lung CancerDose-dependent inhibition48

Anti-inflammatory Potential

This compound demonstrates significant anti-inflammatory effects in various preclinical models. Its mechanism of action in inflammation primarily involves the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory mediator production.

Modulation of Inflammatory Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a key aspect of this compound's anti-inflammatory activity. This compound has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. Additionally, it modulates the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

Suppression of Pro-inflammatory Mediators

This compound treatment leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). It also inhibits the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data: Anti-inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound.

Model SystemParameter MeasuredEffect of this compoundConcentration/DoseReference
LPS-induced murine model of acute lung injuryTNF-α, IL-6, IL-1β in BALFSignificant reductionNot Specified
Rat model of osteoarthritisIL-1β, TNF-α, iNOS levelsSignificant inhibition10 mg/kg/day
Xylene-induced ear edema in miceEar swelling rateDose-dependent suppression (20 mg/kg showed highest inhibition)10 and 20 mg/kg
LPS-induced RAW264.7 macrophagesTNF-α expressionSignificant attenuation0.5 and 1.0 µM
Phagocyte NADPH oxidase (Nox2)Nox2 activityInhibition (IC50: 1.1 µM)> 0.1 µM

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in its anticancer and anti-inflammatory activities.

Shikokianin_Anticancer_Pathways This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K This compound->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) This compound->MAPK Modulates Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest EMT ↓ EMT Markers (e.g., N-cadherin) This compound->EMT Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis Akt Akt PI3K->Akt Proliferation ↓ Proliferation Akt->Proliferation MAPK->Apoptosis MAPK->Proliferation Cell_Cycle_Arrest->Proliferation Metastasis ↓ Metastasis EMT->Metastasis Shikokianin_Anti_inflammatory_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits Proteasome Proteasome This compound->Proteasome Inhibits LPS_TNFa LPS / TNF-α TLR4 TLR4 LPS_TNFa->TLR4 TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p IkBa_p->Proteasome Degradation NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines ↓ TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines iNOS_COX2 ↓ iNOS, COX-2 Gene_Expression->iNOS_COX2 Experimental_Workflow Start Start: Hypothesis (this compound has therapeutic potential) In_Vitro In Vitro Studies Start->In_Vitro Cell_Culture Cell Line Selection & Culture In_Vitro->Cell_Culture In_Vivo In Vivo Studies In_Vitro->In_Vivo MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay Western_Blot Mechanism of Action (Western Blot) Cell_Culture->Western_Blot Analysis Data Analysis & Interpretation MTT_Assay->Analysis Western_Blot->Analysis Animal_Model Animal Model Development (e.g., ALI) In_Vivo->Animal_Model Treatment This compound Treatment Animal_Model->Treatment Histology Histopathology Treatment->Histology Biochemical_Assays Biochemical Assays (ELISA, MPO) Treatment->Biochemical_Assays Conclusion Conclusion & Future Directions Analysis->Conclusion Histology->Analysis Biochemical_Assays->Analysis

References

A Comprehensive Review of Isodon Diterpenoids: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The genus Isodon, a prominent member of the Lamiaceae family, has garnered significant attention in the scientific community for its rich diversity of diterpenoids. These natural products, particularly the ent-kaurane type, have demonstrated a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antiviral properties. This guide provides a comprehensive overview of the current state of research on Isodon diterpenoids, focusing on their chemical structures, biological activities, and the experimental methodologies employed in their investigation.

Quantitative Bioactivity Data of Isodon Diterpenoids

The cytotoxic activity of Isodon diterpenoids is a major focus of research, with numerous compounds exhibiting potent effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. Table 1 summarizes the IC50 values for several representative Isodon diterpenoids against various human cancer cell lines.

CompoundDiterpenoid TypeCell LineIC50 (µM)Reference
Oridoninent-kauraneHeLa (Cervical Cancer)2.5
A549 (Lung Cancer)4.1
SMMC-7721 (Hepatoma)3.2
Ponicidinent-kauraneMCF-7 (Breast Cancer)5.8
HCT-116 (Colon Cancer)7.2
Eriocalyxin Bent-kauraneHL-60 (Leukemia)0.9
Jurkat (T-cell Leukemia)1.5
Longikaurin Eent-kauranePC-3 (Prostate Cancer)6.3
DU145 (Prostate Cancer)8.1

Table 1: Cytotoxic Activity (IC50) of Selected Isodon Diterpenoids

Key Experimental Protocols

The evaluation of the biological activity of Isodon diterpenoids relies on a variety of standardized experimental protocols. The following sections detail the methodologies for commonly performed assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compound (Isodon diterpenoid)

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample. This technique is often employed to investigate the mechanism of action of Isodon diterpenoids, for example, by examining their effect on the expression of proteins involved in apoptosis or cell cycle regulation.

Materials:

  • RIPA lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and untreated cells with RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The biological effects of Isodon diterpenoids are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their complex mechanisms of action.

cluster_workflow General Workflow for Isodon Diterpenoid Bioactivity Screening A Isodon Plant Material B Extraction & Isolation A->B C Structural Elucidation (NMR, MS) B->C D Pure Diterpenoid C->D E In Vitro Bioassays (e.g., MTT Assay) D->E F Active Compound Identification E->F G Mechanism of Action Studies (e.g., Western Blot) F->G H In Vivo Studies G->H

Caption: Workflow for Isodon Diterpenoid Bioactivity Screening.

The diagram above illustrates the typical workflow for identifying and characterizing bioactive diterpenoids from Isodon species. The process begins with the extraction and isolation of compounds from the plant material, followed by structural elucidation using spectroscopic techniques. Pure compounds are then screened for biological activity using in vitro assays. Active compounds are selected for further mechanistic and in vivo studies.

cluster_pathway Oridonin-Induced Apoptosis Pathway Oridonin Oridonin ROS ↑ Reactive Oxygen Species (ROS) Oridonin->ROS Bcl2 ↓ Bcl-2 Oridonin->Bcl2 Bax ↑ Bax Oridonin->Bax Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrion->Bcl2 Mitochondrion->Bax CytoC ↑ Cytochrome c Release Mitochondrion->CytoC Bcl2->CytoC Bax->CytoC Casp9 ↑ Cleaved Caspase-9 CytoC->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Methodological & Application

Application Notes and Protocols for the Isolation of Shikokianin from Isodon Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the isolation of Shikokianin, an ent-kaurane diterpenoid, from plants of the Isodon genus. While specific protocols for this compound are not extensively detailed in publicly available literature, this document outlines a generalized and effective procedure based on established methods for isolating structurally similar compounds from various Isodon species.

Isodon species are a rich source of bioactive diterpenoids, which have garnered significant attention for their potential as anti-cancer drug candidates. The isolation and purification of these compounds are critical steps for further pharmacological and clinical studies. The following protocols are designed to provide a comprehensive guide for the successful extraction and purification of this compound and other related ent-kaurane diterpenoids.

I. General Extraction and Fractionation Protocol

This protocol describes a common method for the initial extraction and fractionation of diterpenoids from dried Isodon plant material.

1. Plant Material Preparation:

  • The aerial parts (leaves and stems) of the selected Isodon species are collected and air-dried at room temperature.

  • The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

  • The powdered plant material is typically extracted with a polar solvent to isolate a broad range of compounds, including diterpenoids.

  • A common method involves maceration or ultrasonic extraction with 95% ethanol (B145695) or methanol (B129727) at room temperature. This process is usually repeated three times to ensure maximum extraction efficiency.

  • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Liquid-Liquid Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • A typical partitioning scheme involves successive extractions with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction is often enriched with diterpenoids and is therefore selected for further purification.[1]

II. Chromatographic Purification Protocols

The ethyl acetate fraction is subjected to various chromatographic techniques to isolate individual compounds.

Protocol A: Silica Gel Column Chromatography

This is a standard and widely used method for the separation of diterpenoids.

  • Stationary Phase: Silica gel (200-300 mesh) is used to pack the column.

  • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves a mixture of chloroform (B151607) and methanol, starting from 100% chloroform and gradually increasing the methanol concentration.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

  • Further Purification: Fractions containing compounds of interest are often combined and subjected to repeated column chromatography with different solvent systems (e.g., petroleum ether-acetone) or further purified using other techniques like Sephadex LH-20 chromatography or preparative HPLC.

Protocol B: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for the separation and purification of natural products.[1][2]

  • Two-Phase Solvent System: The selection of a suitable two-phase solvent system is crucial for successful separation. A commonly used system for diterpenoids like Oridonin (B1677485) is composed of n-hexane-ethyl acetate-methanol-water.[1][2] The optimal ratio is determined through preliminary experiments. For instance, a ratio of 2.8:5:2.8:5 (v/v/v/v) has been successfully used.[1][2]

  • Procedure:

    • The selected solvent system is thoroughly mixed and allowed to equilibrate and separate into two phases.

    • The HSCCC instrument is filled with the stationary phase (the upper or lower phase, depending on the specific setup).

    • The crude extract, dissolved in a small volume of the solvent mixture, is injected into the column.

    • The mobile phase is then pumped through the column at a specific flow rate, and the effluent is collected in fractions.

  • Analysis: The collected fractions are analyzed by HPLC to determine the purity of the isolated compounds.

III. Quantitative Data Summary

The following table summarizes typical yields and purity obtained for ent-kaurane diterpenoids from Isodon species using the described methods. Note that these values can vary depending on the plant species, collection time, and specific experimental conditions.

CompoundPlant SourceExtraction MethodPurification MethodYieldPurityReference
OridoninIsodon rubescensUltrasonic extraction with methanolHSCCC40.6 mg from 100 mg crude extract97.8%[1]
Glaucocalyxin HIsodon japonica var. glaucocalyxNot specifiedSpectroscopic analysisNot specifiedNot specified[3]
Minheryins A-GIsodon henryiChromatographic fractionationSpectroscopic analysisNot specifiedNot specified[4]

IV. Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Isodon species.

Isolation_Workflow Plant Dried Isodon Plant Material Grinding Grinding Plant->Grinding Extraction Solvent Extraction (e.g., 95% Ethanol) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction ColumnChrom Silica Gel Column Chromatography EtOAc_Fraction->ColumnChrom HSCCC High-Speed Counter-Current Chromatography (HSCCC) EtOAc_Fraction->HSCCC Fractions Collected Fractions ColumnChrom->Fractions HSCCC->Fractions Purification Further Purification (e.g., Prep-HPLC) Fractions->Purification PureCompound Pure this compound Purification->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: General workflow for this compound isolation.

V. Concluding Remarks

The protocols outlined in this document provide a robust framework for the isolation and purification of this compound and other bioactive ent-kaurane diterpenoids from Isodon species. The successful isolation of these compounds is a crucial first step in the drug discovery and development pipeline, enabling detailed investigation of their therapeutic potential. Researchers are encouraged to optimize these general methods based on the specific Isodon species and the target compound's physicochemical properties.

References

Application Note and Protocol for the Quantification of Shikokianin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikokianin is a kaurane-type diterpenoid isolated from medicinal plants of the Rabdosia genus, notably Rabdosia longituba. Diterpenoids from this genus, such as Oridonin (B1677485) and Ponicidin, have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Accurate and reliable quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and further investigation into its therapeutic potential.

This document provides a detailed protocol for the quantification of this compound in various sample matrices using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is based on established analytical procedures for similar kaurane (B74193) diterpenoids from Rabdosia species.[1][2][3]

Principle

The proposed HPLC method utilizes a C18 stationary phase to separate this compound from other components in the sample extract. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (to improve peak shape) and an organic solvent (acetonitrile or methanol) allows for the efficient separation of the analyte.[2] Detection is performed using a UV-Vis detector, as diterpenoids typically exhibit maximum absorption at around 220 nm.[2] Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

Sample Preparation

The following is a general procedure for the extraction of this compound from plant material. The specific details may need to be optimized based on the sample matrix.

  • Plant Material (e.g., leaves of Rabdosia longituba) :

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

    • Accurately weigh approximately 1.0 g of the powdered sample into a flask.

    • Add 50 mL of methanol (B129727) (or another suitable organic solvent like ethanol (B145695) or acetone).

    • Perform extraction using ultrasonication for 30 minutes or reflux extraction for 1-2 hours.

    • Allow the extract to cool to room temperature and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., formulations, biological fluids) :

    • Depending on the matrix, a protein precipitation step with a solvent like acetonitrile (B52724) may be necessary.

    • Centrifuge the sample to remove any precipitates.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following HPLC parameters are proposed for the quantification of this compound and are based on methods used for similar kaurane diterpenoids.[2][3][4]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 20-40% B10-25 min: 40-60% B25-30 min: 60-80% B30-35 min: 80% B35-40 min: 80-20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 40 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Calibration Curve and Quantification
  • Inject the working standard solutions into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solution into the HPLC system.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following tables summarize typical quantitative data that can be expected from a validated HPLC method for a kaurane diterpenoid like this compound, based on literature values for similar compounds.[2]

Table 1: HPLC Method Validation Parameters for this compound Quantification (Representative Data)

ParameterTypical Value
Linear Range (µg/mL) 1 - 100
Regression Equation y = mx + c (where y is peak area and x is concentration)
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Table 2: System Suitability Parameters (Representative Data)

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification Sample Sample Collection (e.g., Plant Material) Extraction Extraction of this compound Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Standard Preparation of Standard Solutions Standard->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Figure 1: Experimental workflow for the HPLC quantification of this compound.

Potential Signaling Pathway of Kaurane Diterpenoids

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many kaurane diterpenoids from Rabdosia species, such as Oridonin, are known to exert their anti-cancer effects through the induction of apoptosis and inhibition of cell proliferation. A generalized potential signaling pathway is depicted below.

G cluster_pathway Potential Cellular Effects This compound This compound (Kaurane Diterpenoid) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB ↓ NF-κB Pathway This compound->NFkB STAT3 ↓ STAT3 Pathway This compound->STAT3 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Proliferation ↓ Cell Proliferation NFkB->Proliferation STAT3->Proliferation Caspase ↑ Caspase Activation Mitochondria->Caspase Apoptosis ↑ Apoptosis Caspase->Apoptosis

Figure 2: Generalized potential signaling pathway for kaurane diterpenoids.

Conclusion

The proposed HPLC method provides a robust and reliable framework for the quantification of this compound. This application note and protocol can serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development to ensure the quality and consistency of their research materials and to facilitate the exploration of the therapeutic potential of this compound. It is recommended to perform a full method validation according to ICH guidelines for specific applications.

References

Application Notes and Protocols for Cell Viability Assay Using Shikonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikonin (B1681659), a major active component isolated from the root of Lithospermum erythrorhizon, has garnered significant attention in cancer research for its potent cytotoxic and anti-proliferative effects across a variety of cancer cell lines.[1][2] This naphthoquinone compound is known to induce cell death through multiple mechanisms, including apoptosis and autophagy.[3][4] Shikonin's ability to modulate key signaling pathways, such as the ROS/JNK and PI3K/AKT pathways, makes it a compound of interest for novel anti-cancer therapies.[3] These application notes provide a detailed protocol for assessing the effects of Shikonin on cell viability using a standard colorimetric assay, the MTT assay.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The insoluble formazan can then be solubilized, and the concentration of the colored solution is quantified by measuring its absorbance at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells.

Materials and Reagents

  • Shikonin (ensure high purity)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2, SW620, HCT116)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line and specific experimental conditions.

1. Cell Seeding: a. Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count. c. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

2. Shikonin Treatment: a. Prepare a stock solution of Shikonin (e.g., 10 mM) in DMSO. b. On the day of the experiment, prepare serial dilutions of Shikonin in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. c. Carefully remove the medium from the wells and add 100 µL of the prepared Shikonin dilutions to the respective wells. Include a vehicle control group (medium with DMSO only) and a blank group (medium only). d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. After the incubation period, carefully remove the medium containing Shikonin. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10 µL of MTT solution (5 mg/mL) to each well. d. Incubate the plate for 4 hours at 37°C in the dark. e. After incubation, carefully remove the MTT-containing medium. f. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. g. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use the absorbance of the blank wells to subtract the background.

5. Data Analysis: a. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 b. Plot the percentage of cell viability against the Shikonin concentration to generate a dose-response curve. c. Calculate the IC50 value (the concentration of Shikonin that inhibits 50% of cell viability) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

Cell LineTreatment Duration (hours)Shikonin Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 240 (Control)100 ± 5.215
578 ± 4.1
1055 ± 3.8
2032 ± 2.9
4015 ± 2.1
SW620 480 (Control)100 ± 6.1~2.5 (estimated)
185 ± 5.5
2.552 ± 4.7
528 ± 3.3
1012 ± 1.9
HCT116 480 (Control)100 ± 5.8~3 (estimated)
188 ± 4.9
2.558 ± 5.1
535 ± 4.2
1018 ± 2.5

Note: The data presented in this table is illustrative and based on findings from various studies. Actual results may vary depending on the specific experimental conditions.

Visualization of Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the underlying molecular mechanisms of Shikonin, the following diagrams have been generated.

G cluster_workflow Experimental Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h for Attachment A->B C 3. Treat with Shikonin (various concentrations) B->C D 4. Incubate for 24/48/72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate % Cell Viability and IC50 H->I

Caption: Experimental workflow for the cell viability assay using Shikonin.

G cluster_pathway Shikonin-Induced Apoptosis Signaling Pathways cluster_ros ROS Generation cluster_jnk JNK Pathway cluster_pi3k PI3K/AKT Pathway cluster_mito Mitochondrial Pathway Shikonin Shikonin ROS ↑ Reactive Oxygen Species (ROS) Shikonin->ROS PI3K PI3K/AKT Inhibition Shikonin->PI3K JNK JNK Activation ROS->JNK Bax Bax translocation to mitochondria JNK->Bax Mito Mitochondrial Dysfunction Bax->Mito PI3K->Mito PTEN ↑ PTEN PTEN->PI3K CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathways of Shikonin-induced apoptosis.

Mechanism of Action

Shikonin exerts its cytotoxic effects through the induction of apoptosis, a form of programmed cell death. Key mechanisms include:

  • Induction of Oxidative Stress: Shikonin treatment leads to the generation of reactive oxygen species (ROS). This oxidative stress can trigger downstream signaling cascades that promote apoptosis.

  • Activation of the JNK Pathway: The accumulation of ROS can activate the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK can phosphorylate proteins of the Bcl-2 family, leading to the translocation of pro-apoptotic proteins like Bax to the mitochondria.

  • Mitochondrial Dysfunction: The translocation of Bax disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Released cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.

  • Modulation of the PI3K/AKT Pathway: Shikonin has also been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. This inhibition can be mediated by the upregulation of the tumor suppressor PTEN.

By understanding these mechanisms, researchers can better interpret the results of cell viability assays and explore the potential of Shikonin as a therapeutic agent.

References

Application Notes and Protocols for Shikokianin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikokianin (CAS No. 24267-69-4), an ent-kaurane diterpenoid, has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for oncological research and drug development. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its known biological activities and affected signaling pathways. Proper handling and preparation of this compound are crucial for obtaining reproducible and reliable experimental results.

Physicochemical Properties

  • Molecular Formula: C₂₄H₃₂O₈

  • Molecular Weight: 448.51 g/mol

  • Appearance: Crystalline solid

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 10 mM. It is sparingly soluble in aqueous solutions.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines. This data is essential for determining appropriate working concentrations for your specific cell line and experimental design.

Cell LineCancer TypeIC₅₀ Value (µM)
HL-60Promyelocytic Leukemia3.4
A-549Lung Carcinoma18.8
DU145Prostate Carcinoma4.24
LoVoColon Carcinoma17.55

Note: IC₅₀ values can vary depending on the assay method, cell density, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (CAS No. 24267-69-4)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Protocol:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • To prepare a 10 mM stock solution, dissolve 4.485 mg of this compound in 1 mL of sterile DMSO.

    • Vortex or gently warm the solution (e.g., in a 37°C water bath) to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles that can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term stability. Properly stored, the DMSO stock solution is stable for several months.

Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).

General Cell Treatment Protocol
  • Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment: Remove the existing medium and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Analysis: Following incubation, proceed with your planned downstream analyses, such as cell viability assays (e.g., MTT, XTT), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, or molecular analyses (e.g., Western blotting, qRT-PCR).

Signaling Pathways and Mechanism of Action

This compound is an ent-kaurane diterpenoid. This class of compounds is known to exert its anticancer effects through multiple mechanisms, primarily by inducing oxidative stress, which in turn triggers apoptosis, cell cycle arrest, and autophagy.[1][2][3] While the specific molecular targets of this compound are still under investigation, the general signaling pathways affected by ent-kaurane diterpenoids are well-documented.

  • Apoptosis Induction: ent-Kaurane diterpenoids can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., increasing Bax and decreasing Bcl-2), leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.[1][2]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at various phases (e.g., G1/S or G2/M) by altering the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Metastasis: Some ent-kaurane diterpenoids have been shown to inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).

  • Autophagy Modulation: The induction of autophagy is another mechanism by which these compounds can lead to cancer cell death, often through the regulation of the mTOR signaling pathway.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V) incubate->apoptosis molecular Molecular Analysis (Western, qPCR) incubate->molecular

Caption: Workflow for cell culture experiments using this compound.

Signaling_Pathway Proposed Signaling Pathway for ent-Kaurane Diterpenoids cluster_ros Cellular Stress cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle This compound This compound (ent-Kaurane Diterpenoid) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Cyclins_CDKs ↓ Cyclins/CDKs This compound->Cyclins_CDKs Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Cyclins_CDKs->CellCycleArrest

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikokianin is a diterpenoid compound isolated from plants of the Isodon genus, which has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the effective use of this compound in research and drug development settings. It includes recommendations for its dissolution, protocols for in vitro cytotoxicity assays, and an overview of its potential mechanism of action through key signaling pathways.

Solubility of this compound

Proper dissolution of this compound is critical for accurate and reproducible experimental results. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 mM[1]Primary recommended solvent for creating stock solutions.

Note: While data for other solvents is limited, related compounds like Shikonin are soluble in ethanol (B145695) and dimethylformamide (DMF). However, for this compound, DMSO is the only solvent with documented solubility data.

Protocols for In Vitro Experiments

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics as required for your cell line.

Protocol for Preparing a 10 mM Stock Solution:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Carefully weigh the desired amount of this compound powder. The molecular weight of this compound is 448.51 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.485 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For a 10 mM stock, if you weigh 4.485 mg, add 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.

Protocol for Preparing Working Solutions:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, you would perform a 1:100 dilution of the 10 mM stock solution in your cell culture medium.

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be less than 0.5% (v/v). Ensure your serial dilutions are planned accordingly.

  • Use Immediately: Use the freshly prepared working solutions for your experiments immediately.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest (e.g., HL-60, A-549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (prepared as described above)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with this compound working solutions incubate_24h->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan (B1609692) crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Incubate for another 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Potential Signaling Pathways Modulated by this compound

Based on studies of the structurally related and co-occurring compound Shikonin, this compound is likely to exert its cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The two primary pathways implicated are the PI3K/AKT and MAPK pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Shikonin has been shown to inhibit this pathway, leading to decreased cancer cell survival.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Proliferation Proliferation mTOR->Proliferation Promotes Caspase9 Caspase-9 Bad->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces

Caption: Postulated inhibitory effect of this compound on the PI3K/AKT pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer. Shikonin has been observed to modulate the activity of key MAPK members like ERK, JNK, and p38.

G cluster_JNK_p38 Stress Signaling Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes This compound This compound JNK JNK This compound->JNK Activates p38 p38 This compound->p38 Activates Apoptosis Apoptosis JNK->Apoptosis Induces p38->Apoptosis Induces

References

Shikokianin: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Shikokianin, a potent naphthoquinone compound isolated from the root of Lithospermum erythrorhizon, in various in vitro assays. The protocols detailed below are intended to guide researchers in evaluating the anti-cancer and other biological activities of this compound.

Overview of this compound's Biological Activity

This compound has been extensively studied for its significant anti-tumor properties across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, necroptosis, and autophagy. A key feature of this compound's activity is the induction of reactive oxygen species (ROS), which plays a crucial role in triggering downstream signaling pathways leading to cell death.[1][2] Furthermore, this compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and migration, including the PI3K/AKT/mTOR pathway.[3][4][5]

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell line and the specific assay being performed. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other effective concentrations reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HeLaCervical Cancer24Not specified, dose-dependent inhibition observed[3]
C33aCervical Cancer24Not specified, dose-dependent inhibition observed[3]
HCT116Colon CancerNot specifiedDose-dependent suppression[1]
SW480Colon CancerNot specifiedDose-dependent suppression[1]
U937Histiocytic Lymphoma24< 10[4]
SUIT2Pancreatic Carcinoma2412.9[4]
SUIT2Pancreatic Carcinoma4818.5[4]
TE-1Esophageal Cancer24~5[6]
K562Chronic Myeloid LeukemiaNot specifiedDose-dependent reduction in proliferation[5]
ACHNRenal CancerNot specifiedDose-dependent reduction in proliferation[2]
Caki-1Renal CancerNot specifiedDose-dependent reduction in proliferation[2]
DU-145Prostate Cancer242.5 (concentration used for mechanism studies)[7]
PC-3Prostate Cancer242.5 (concentration used for mechanism studies)[7]

Table 2: Effective Concentrations of this compound in Functional Assays

AssayCell LineConcentration (µM)Observed EffectReference
Wound Healing AssayHeLa, C33a2.5, 3.5Inhibition of cell migration[3][8]
Transwell Invasion AssayHeLa, C33aNot specified, dose-dependentInhibition of cell invasion[3]
ROS DetectionHCT116, SW480Dose-dependentIncreased intracellular ROS[1]
Tube Formation AssayHUVEC0.2, 0.4Promotion of angiogenesis[9]
Tube Formation AssayHUVEC3Inhibition of tube formation[10]
Western Blot (PI3K/AKT)NCI-N8710Down-regulation of p-AKT and p-PI3K[11]
Western Blot (ER Stress)DU-145, PC-32.5Increased ER stress markers[7]
Apoptosis AssayTE-11, 5, 10Induction of apoptosis[6]
Cell Cycle AnalysisU937Dose-dependentIncrease in sub-G1 phase[4]

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound

  • Target cancer cell line

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • DMSO[1]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[13]

  • The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.[6]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[12][13]

  • Remove the medium containing MTT and add 130-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13][14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Measure the absorbance at 490-590 nm using a microplate reader.[1][15]

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the number of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells (1 × 10^6 cells/well) in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.[16][17]

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[16]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[18]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[19]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18][19]

  • Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Analyze the cells by flow cytometry within 1 hour.[18] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[18]

Reactive Oxygen Species (ROS) Detection Assay

This protocol measures the intracellular ROS levels induced by this compound.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Flow cytometer or fluorescence microscope

Protocol:

  • Plate cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound for a specified time (e.g., 12 hours).[1]

  • Incubate the cells with DCFH-DA probe at 37°C in the dark.[1]

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity of DCF (the oxidized product of DCFH-DA) using a flow cytometer or visualize under a fluorescence microscope.[1] An increase in fluorescence indicates an increase in intracellular ROS.[20]

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on cancer cell migration.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Pipette tip (200 µL)

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.[3]

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and after a specific time point (e.g., 24 hours).[3]

  • Measure the width of the wound at different points and calculate the percentage of wound closure. A decrease in wound closure in treated cells compared to control indicates inhibition of migration.[8]

Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the effect of this compound on the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.

Materials:

  • This compound

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • 96-well plate

  • Matrigel

  • Endothelial cell growth medium

  • Microscope with a camera

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate.[21]

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[21]

  • Seed HUVECs (e.g., 1.5 x 10^4 cells/well) onto the Matrigel-coated wells.[22]

  • Immediately treat the cells with different concentrations of this compound.[22]

  • Incubate the plate at 37°C for 16-18 hours.[21][22]

  • Observe and photograph the formation of tube-like structures under a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branching points.[9]

Western Blot Analysis for Signaling Pathways (e.g., PI3K/AKT)

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways.

Materials:

  • This compound

  • Target cancer cell line

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and extract total protein.[23]

  • Determine the protein concentration of each sample.[23]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[23]

  • Block the membrane and incubate with the primary antibody overnight at 4°C.[23]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[23]

  • Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.

Shikokianin_PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis pAKT->Apoptosis_Inhibition inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Shikokianin_ROS_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK_pathway JNK Pathway ROS->JNK_pathway Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondria->Apoptosis JNK_pathway->Apoptosis

Caption: this compound induces apoptosis via ROS-mediated pathways.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_data_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (Target Cell Lines) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay ROS_Assay ROS Detection IC50->ROS_Assay Migration_Assay Migration/Invasion Assay IC50->Migration_Assay Western_Blot Western Blot (Signaling Pathways) IC50->Western_Blot Data_Analysis Quantitative Analysis & Statistical Tests Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Migration_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Biological Effects Data_Analysis->Conclusion

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Determination of Shikokianin Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for evaluating cell viability, proliferation, and cytotoxicity.[3] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[2][3] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active, viable cells.[3] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[3]

Materials and Reagents

  • Cell Lines: Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)

  • Shikokianin: Stock solution of known concentration (dissolved in a suitable solvent like DMSO)

  • Culture Medium: Appropriate for the cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin)

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). The solution should be filter-sterilized and protected from light.[4]

  • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate (B86663) (SDS), and 2% (v/v) glacial acetic acid, pH 4.7.[1]

  • Phosphate-Buffered Saline (PBS): Sterile

  • Equipment:

    • 96-well flat-bottom sterile microplates

    • Humidified incubator (37°C, 5% CO2)

    • Multichannel pipette

    • Inverted microscope

    • Microplate reader (spectrophotometer) with a filter between 550 and 600 nm.[5]

Experimental Workflow

MTT_Assay_Workflow Experimental Workflow for MTT Assay cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: this compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis cell_culture Prepare single-cell suspension seed_plate Seed cells in a 96-well plate cell_culture->seed_plate incubate_initial Incubate overnight (37°C, 5% CO2) seed_plate->incubate_initial prepare_this compound Prepare serial dilutions of this compound add_this compound Add this compound to wells prepare_this compound->add_this compound incubate_treatment Incubate for 24, 48, or 72 hours add_this compound->incubate_treatment add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Detailed Experimental Protocol

Cell Seeding (Day 1)
  • Cell Preparation: For adherent cells, wash with PBS and detach using trypsin. For suspension cells, collect by centrifugation. Resuspend the cells in a fresh culture medium and perform a cell count to ensure viability is above 90%.

  • Seeding Density: Determine the optimal cell seeding density by performing a growth kinetics experiment. The cell number should be within the linear range of the assay. A common starting point is 1 x 10^4 cells/well in 100 µL of medium.[6]

  • Plating: Seed the cells into a 96-well plate. Include wells for control (untreated cells) and blank (medium only).

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 overnight to allow for cell attachment and recovery.[7]

This compound Treatment (Day 2)
  • Prepare this compound Dilutions: Prepare a series of concentrations of this compound in a culture medium from a stock solution. It is advisable to perform serial dilutions. The concentration range should be determined based on preliminary experiments or literature data on similar compounds (see Table 1 for Shikonin).

  • Treatment: Carefully remove the old medium from the wells (for adherent cells). Add 100 µL of the medium containing different concentrations of this compound to the respective wells. For the control wells, add a medium with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[7]

MTT Assay (Day 4 or 5)
  • Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls and blanks.[8]

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[8]

  • Solubilize Formazan Crystals:

    • For adherent cells, carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate and then remove the supernatant.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

Data Analysis

  • Correct for Background: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits 50% of cell viability.[10][11] This is determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis and the logarithm of the this compound concentration on the X-axis. The IC50 value can be calculated using non-linear regression analysis.[12]

Troubleshooting

ProblemPossible CauseSolution
High Background Absorbance Contamination of medium; Phenol red or serum interference.Use fresh, sterile reagents. Use serum-free medium during MTT incubation.[3][13]
Low Absorbance Readings Cell number too low; Incomplete formazan solubilization.Increase cell seeding density; Increase incubation time with solubilization solution and ensure thorough mixing.[8][13]
Inconsistent Results Inaccurate pipetting; "Edge effect" due to evaporation.Ensure accurate and consistent pipetting; Avoid using the outer wells of the plate or fill them with sterile PBS.[13]
Compound Interference The test compound may directly reduce MTT.Run a control with the compound in cell-free medium to check for color change.[13]

Sample Data (for the related compound Shikonin)

The following table summarizes the IC50 values of Shikonin (B1681659) against various cancer cell lines, which can serve as a reference for designing the concentration range for this compound experiments.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
SUIT2Pancreatic Carcinoma2412.9
SUIT2Pancreatic Carcinoma4818.5
SKBR3Breast CancerNot Specified~9.6 (calculated from 1.2 µM being IC50/8)
HER2-enriched Breast Cancer CellsBreast Cancer2415
HT29Colon Cancer48Not specified, but cytotoxic
HCT116Colon Cancer48Not specified, but cytotoxic
Disclaimer: This data is for Shikonin, a closely related compound, and is intended for guidance purposes only.[8][9][13]

Putative Signaling Pathways (for Shikonin)

Disclaimer: The following information pertains to the mechanism of action of Shikonin and may provide insights into the potential pathways affected by this compound.

Shikonin has been shown to exert its anticancer effects through multiple signaling pathways, often initiated by the generation of reactive oxygen species (ROS).[5][12] This oxidative stress can trigger several downstream events leading to cancer cell death.

Shikonin_Pathway Putative Signaling Pathways of Shikonin cluster_upstream Upstream Events cluster_downstream Downstream Cellular Responses cluster_pathways Affected Signaling Pathways Shikonin Shikonin ROS ↑ Reactive Oxygen Species (ROS) Shikonin->ROS Mitochondria Mitochondrial Dysfunction Shikonin->Mitochondria PI3K_AKT PI3K/AKT Pathway (Inhibition) Shikonin->PI3K_AKT Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis Necroptosis Necroptosis ROS->Necroptosis MAPK MAPK Pathway (↑ p38, ↑ JNK) ROS->MAPK Mitochondria->Apoptosis CellCycleArrest Cell Cycle Arrest Autophagy Autophagy MAPK->Apoptosis PI3K_AKT->Apoptosis (inhibition leads to apoptosis)

Caption: Putative signaling pathways modulated by Shikonin leading to cancer cell death.

Key mechanisms of Shikonin's action include:

  • Induction of Apoptosis: Shikonin can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[3]

  • Necroptosis and Autophagy: It can also induce other forms of cell death, such as necroptosis and autophagy, in various cancer cells.[3][5]

  • Cell Cycle Arrest: Shikonin has been observed to cause cell cycle arrest, preventing cancer cells from proliferating.[3]

  • Modulation of Signaling Pathways: It can inhibit pro-survival pathways like PI3K/AKT and activate stress-related pathways such as the MAPK cascade.[5]

References

Measuring Apoptosis Induced by Shikokianin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikokianin, a potent naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has garnered significant attention in cancer research due to its demonstrated ability to induce apoptosis in a wide range of cancer cell lines.[1][2][3] Understanding the mechanisms and quantifying the extent of this compound-induced apoptosis is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the key signaling pathways involved and detailed protocols for the essential experiments required to measure this process.

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis through multiple, interconnected signaling pathways, primarily involving the generation of reactive oxygen species (ROS) and subsequent activation of intrinsic and extrinsic apoptotic cascades.

One of the primary mechanisms of this compound-induced apoptosis is through the generation of reactive oxygen species (ROS).[1][4] This oxidative stress triggers downstream signaling cascades, including the activation of the c-Jun N-terminal kinase (JNK) pathway.[1][5] The activation of JNK can, in turn, influence the mitochondrial pathway of apoptosis.[5]

This compound can induce the mitochondrial-dependent (intrinsic) pathway of apoptosis.[5][6][7] This involves the regulation of Bcl-2 family proteins, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria.[5][6][7] The released cytochrome c then activates caspase-9 and subsequently caspase-3, leading to the execution of apoptosis.[6][7][8]

In addition to the intrinsic pathway, this compound has been shown to activate the death receptor (extrinsic) pathway in some cancer cell lines.[5] This pathway is initiated by the upregulation of Fas and FasL, leading to the activation of caspase-8, which can then directly activate downstream effector caspases or converge on the mitochondrial pathway.[5]

Furthermore, this compound has been reported to influence other signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT and MAPK pathways, thereby contributing to its overall pro-apoptotic effect.[9][10]

This compound This compound ROS ROS Generation This compound->ROS DeathReceptor Death Receptor Pathway (Fas/FasL) This compound->DeathReceptor PI3K_AKT PI3K/AKT Pathway (Inhibition) This compound->PI3K_AKT JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction (Loss of ΔΨm) JNK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 PI3K_AKT->Apoptosis

Figure 1: Key Signaling Pathways in this compound-Induced Apoptosis

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HeLaCervical Cancer48~2.9
SiHaCervical Cancer48~2.2
U937Leukemia24<10
SUIT2Pancreatic Carcinoma2412.9
SUIT2Pancreatic Carcinoma4818.5

Data compiled from references:[3][11]

Table 2: Induction of Apoptosis by this compound in Colorectal Cancer Cells

Cell LineThis compound ConcentrationPercentage of Apoptotic Cells
HCT-116Control8.25%
HCT-116Low Dose25.8%
HCT-116High Dose37.8%
HCT-15Control10.62%
HCT-15Low Dose46.80%
HCT-15High Dose75.53%

Data adapted from reference:[12]

Experimental Protocols

Detailed methodologies for key experiments to measure this compound-induced apoptosis are provided below.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[13] Late apoptotic and necrotic cells have compromised membrane integrity and are stained by propidium iodide (PI).[13]

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Start Seed and Treat Cells with this compound Harvest Harvest Cells (including supernatant) Start->Harvest Wash1 Wash with PBS Harvest->Wash1 Resuspend Resuspend in Annexin V Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Figure 2: Workflow for Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[14] This protocol describes a colorimetric or fluorometric assay to measure the activity of effector caspases like caspase-3 and caspase-9.

Materials:

  • Caspase-3 or Caspase-9 Activity Assay Kit (containing cell lysis buffer, substrate, and inhibitor)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with this compound.

  • Lyse the cells by adding the provided cell lysis buffer and incubate on ice.

  • Centrifuge the plate to pellet the cell debris.

  • Transfer the supernatant (cell lysate) to a new 96-well plate.

  • Add the caspase-3 or caspase-9 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader.

  • To confirm that the activity is caspase-specific, include a control where a caspase inhibitor is added to the lysate before the substrate.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.

cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection Cell_Lysis Cell Lysis and Protein Extraction Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Figure 3: Western Blotting Experimental Workflow

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • After treatment with this compound, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis.[14]

Materials:

  • TUNEL Assay Kit

  • Fluorescence microscope or flow cytometer

Protocol:

  • Culture and treat cells with this compound on coverslips or in a multi-well plate.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a solution such as 0.1% Triton X-100 in sodium citrate.

  • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C.

  • Wash the cells to remove unincorporated nucleotides.

  • If desired, counterstain the nuclei with a DNA dye like DAPI.

  • Analyze the cells under a fluorescence microscope or by flow cytometry. TUNEL-positive cells will exhibit green fluorescence.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating and quantifying apoptosis induced by this compound. A multi-assay approach is recommended for a comprehensive understanding of the apoptotic process.[15] By utilizing these methods, researchers can effectively characterize the pro-apoptotic potential of this compound and further elucidate its mechanisms of action, paving the way for its potential application in cancer therapy.

References

Application Notes: Western Blot Analysis of Cellular Protein Targets of Shikokianin (Shikonin)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shikokianin, more commonly known as Shikonin (B1681659), is a potent naphthoquinone compound isolated from the root of Lithospermum erythrorhizon. It has demonstrated significant anti-cancer properties across a variety of cancer cell lines.[1][2][3] Shikonin's therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways, leading to the induction of apoptosis (programmed cell death), necroptosis, and cell cycle arrest.[1][3][4] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of Shikonin's action by identifying and quantifying changes in the expression levels of key protein targets and their downstream effectors. These application notes provide a framework for researchers to investigate the impact of Shikonin on specific signaling pathways using Western blot analysis.

Key Protein Targets and Signaling Pathways

Shikonin's anti-cancer activity is mediated through its influence on several critical signaling pathways. Western blot analysis can be employed to investigate the modulation of the following key proteins:

  • Apoptosis Pathway: Shikonin is a known inducer of apoptosis.[1][2][5] Key proteins to analyze include:

    • Caspase family: Activation of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3) is a hallmark of apoptosis.[1][6] Detecting the cleaved (active) forms of these caspases is essential.

    • Bcl-2 family proteins: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical for cell survival.[1][5][6] Shikonin treatment often leads to the upregulation of Bax and downregulation of Bcl-2.[1][5]

    • PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by activated Caspase-3 is a definitive marker of apoptosis.[6]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Shikonin has been shown to activate the MAPK signaling cascade, which can lead to cell death.[5] Key proteins to investigate by monitoring their phosphorylation status include:

    • JNK (c-Jun N-terminal kinase)

    • p38

    • ERK (Extracellular signal-regulated kinase)

  • Cell Cycle Regulation: Shikonin can induce cell cycle arrest, often at the G0/G1 or G2/M phase.[1][4] Analysis of cell cycle regulatory proteins is crucial to understanding this effect:

    • Cyclin-Dependent Kinases (CDKs): Particularly the phosphorylation state of CDK1.[4]

    • Cdc25s (Cell division cycle 25 phosphatases): Shikonin has been identified as an inhibitor of Cdc25s.[4]

  • Endoplasmic Reticulum (ER) Stress Pathway: Shikonin can induce apoptosis through the activation of ER stress.[6] Key markers of ER stress to analyze include:

    • PERK (Protein kinase R-like endoplasmic reticulum kinase)

    • eIF2α (Eukaryotic initiation factor 2 alpha)

    • ATF4 (Activating transcription factor 4)

    • CHOP (C/EBP homologous protein)

    • IRE1α (Inositol-requiring enzyme 1 alpha)

Experimental Protocols

1. Cell Culture and Shikonin Treatment

  • Cell Seeding: Plate the desired cancer cell line (e.g., SMMC-7721 hepatocellular carcinoma, A2780 ovarian cancer, HCT-116 colorectal cancer) in 6-well plates or 10 cm dishes at an appropriate density to achieve 70-80% confluency at the time of treatment.[1][5][6]

  • Shikonin Preparation: Prepare a stock solution of Shikonin (e.g., 10 mM in DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 1, 2, 4, 5, or 9 µM).[1][5] Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of Shikonin or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours).[1]

2. Preparation of Cell Lysates

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[7]

  • Lysis: Add 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate) directly to the cells.[7] Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.

  • Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[7]

  • Denaturation: Heat the samples at 95-100°C for 5 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes to pellet any insoluble debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay).

3. Western Blot Analysis

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) from each sample onto an SDS-polyacrylamide gel.[8] The percentage of the gel will depend on the molecular weight of the target protein. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Effect of Shikonin on Apoptosis-Related Protein Expression

TreatmentConcentration (µM)Time (h)Cleaved Caspase-3 / Total Caspase-3 (Fold Change)Bax / Bcl-2 Ratio (Fold Change)Cleaved PARP / Total PARP (Fold Change)
Vehicle (DMSO)-241.01.01.0
Shikonin124DataDataData
Shikonin224DataDataData
Shikonin424DataDataData

Table 2: Effect of Shikonin on MAPK Pathway Activation

TreatmentConcentration (µM)Time (h)p-JNK / Total JNK (Fold Change)p-p38 / Total p38 (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle (DMSO)-241.01.01.0
Shikonin50.5DataDataData
Shikonin51DataDataData
Shikonin52DataDataData

Visualizations

cluster_0 Shikonin-Induced Apoptosis Pathway Shikonin Shikonin Bcl2 Bcl-2 Shikonin->Bcl2 Inhibits Bax Bax Shikonin->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Shikonin-induced intrinsic apoptosis pathway.

cluster_1 Western Blot Experimental Workflow A Cell Culture & Shikonin Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: Key steps in the Western blot workflow.

References

Animal models for studying Shikokianin in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Shikonin (B1681659), a naturally occurring naphthoquinone pigment isolated from the root of Lithospermum erythrorhizon, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] In vitro studies have demonstrated its potent anti-inflammatory, anti-cancer, and immunomodulatory properties. To translate these findings into potential therapeutic applications, robust in vivo studies using relevant animal models are crucial. This document provides detailed application notes and protocols for utilizing various animal models to investigate the efficacy of Shikonin in vivo.

I. Anti-Cancer Activity of Shikonin

A. Xenograft Models in Mice

Xenograft models are instrumental in evaluating the anti-tumor efficacy of Shikonin in a living organism. These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice.

1. Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

  • Cell Line: A549 (human non-small cell lung cancer cell line)

  • Animal Strain: Nude mice

  • Protocol:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Harvest cells and resuspend in serum-free RPMI-1640 medium.

    • Subcutaneously inject 5 x 10^6 A549 cells into the right flank of each mouse.[3][4]

    • Allow tumors to grow to a volume of approximately 100 mm³.[3][4]

    • Randomly assign mice to a control group and a Shikonin treatment group.

    • Administer Shikonin at a dose of 2 mg/kg via intraperitoneal (i.p.) injection twice a week.[3][4]

    • Monitor tumor volume and body weight twice a week for three weeks.

    • Calculate tumor volume using the formula: V = (Length × Width²) × 0.52.[3][4]

2. Colorectal Cancer Xenograft Model

  • Cell Line: SW480 or SW620 (human colorectal cancer cell lines)

  • Animal Strain: Nude mice

  • Protocol:

    • Subcutaneously implant SW480 or SW620 cells into nude mice.

    • For the SW480 model, administer Shikonin via gavage at concentrations of 3 mg/kg and 6 mg/kg daily for 30 days.[5]

    • For the SW620 model, administer Shikonin orally at a dose of 10 mg/kg daily for 19 days.[6]

    • Measure tumor volume and weight at regular intervals.

3. Prostate Cancer Xenograft Model

  • Cell Line: PC-3 (human prostate cancer cell line)

  • Animal Strain: Male nude mice

  • Protocol:

    • Generate PC-3 xenografts subcutaneously in male nude mice.[7]

    • Treat mice with Shikonin at a dosage of 5 mg/kg/day.[7]

    • Monitor tumor growth and assess proteasome activity and cell death in tumor tissues.[7]

4. Hepatoma and Sarcoma Allograft Models

  • Cell Lines: Hepa (hepatoma) and S180 (sarcoma)

  • Animal Strain: Swiss mice

  • Protocol:

    • Inoculate Swiss mice with Hepa or S180 cells.

    • Treat mice with Shikonin derivatives (ShD) at doses of 2.5 mg/kg/day and 5 mg/kg/day.[8]

    • Evaluate survival time, tumor growth inhibition, and immune responses.[8]

B. Quantitative Data Summary for Anti-Cancer Models
ModelCell LineAnimal StrainShikonin Dosage & RouteKey Findings
NSCLC XenograftA549Nude mice2 mg/kg, i.p., twice a weekSignificant inhibition of tumor growth.[3][4]
Colorectal CancerSW480Nude mice3 and 6 mg/kg, gavage, dailyDose-dependent inhibition of tumor growth.[5]
Colorectal CancerSW620Nude mice10 mg/kg, oral, daily52.1% tumor growth inhibition.[6]
Prostate CancerPC-3Nude mice5 mg/kg/day~20% tumor growth inhibition.[7]
Hepatoma AllograftHepaSwiss mice>5 mg/kg/day (ShD)>33% inhibition of tumor growth.[8]
Sarcoma AllograftS180Swiss mice>5 mg/kg/day (ShD)>33% inhibition of tumor growth.[8]

II. Anti-Inflammatory Activity of Shikonin

A. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to investigate the protective effects of Shikonin against acute inflammation in the lungs.

  • Animal Strain: Mice

  • Protocol:

    • Pre-treat mice with Shikonin via intraperitoneal injection.

    • Induce acute lung injury by administering lipopolysaccharide (LPS).

    • Use dexamethasone (B1670325) as a positive control.

    • Assess lung histopathology, and measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in bronchoalveolar lavage fluid.[1]

    • Evaluate macrophage and neutrophil infiltration and myeloperoxidase activity in lung tissues.[1]

B. Xylene-Induced Ear Edema in Mice

A straightforward model to screen for acute anti-inflammatory activity.

  • Animal Strain: Kunming mice

  • Protocol:

    • Pre-treat mice with various doses of Shikonin (0.5, 1, 4 mg/kg) or dexamethasone (2.5 mg/kg) via intraperitoneal injection.[9]

    • Apply 50 µl of xylene to one ear to induce inflammation.[9]

    • After 30 minutes, measure the weight difference between the treated and untreated ears to quantify the edema.[9]

C. Carrageenan-Induced Paw Edema in Rats

A classic model for evaluating anti-inflammatory drugs.

  • Animal Strain: Rats

  • Protocol:

    • Induce paw edema by injecting carrageenan into the rat's paw.

    • Administer Shikonin derivatives and monitor the anti-inflammatory effects.[2]

D. Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia in Rats

This model is used to study inflammatory pain.

  • Animal Strain: Rats

  • Protocol:

    • Induce inflammation in the hind paw by injecting CFA.

    • Administer a preventive injection of Shikonin.

    • Measure paw edema by assessing the dorsal to plantar diameter.[10]

    • Establish mechanical thresholds using Von Frey filaments.[10]

E. Quantitative Data Summary for Anti-Inflammatory Models
ModelAnimal StrainShikonin Dosage & RouteKey Findings
LPS-Induced ALIMiceIntraperitonealSignificant reduction in pro-inflammatory cytokines and immune cell infiltration.[1]
Xylene-Induced Ear EdemaKunming mice0.5, 1, 4 mg/kg, i.p.Dose-dependent inhibition of ear swelling; 4 mg/kg Shikonin showed similar efficacy to 2.5 mg/kg dexamethasone.[9]
CFA-Induced HyperalgesiaRatsIntraperitonealReduction in paw edema and restoration of mechanical thresholds.[10]
Xylene-Induced Ear SwellingMice10 and 20 mg/kg, intragastricDose-dependent suppression of ear swelling; 20 mg/kg showed the highest inhibitory effect.[11]

III. Immunomodulatory Activity of Shikonin

A. Murine Model of Asthma

This model is used to assess Shikonin's ability to modulate allergic airway inflammation.

  • Animal Strain: BALB/c mice

  • Protocol:

    • Sensitize mice by intraperitoneal injection of ovalbumin (OVA) emulsified with aluminum hydroxide.[12]

    • Boost the sensitization with a second injection of OVA.

    • Challenge the mice with intranasal administration of OVA for three consecutive days.[12]

    • Administer Shikonin intratracheally once daily for five days during the challenge phase.[12]

    • Measure cytokine levels in bronchoalveolar lavage fluid and assess lung and lymph node cell responses.[12]

B. Mouse Model of Sjögren's Syndrome

This model investigates Shikonin's therapeutic potential in an autoimmune disease context.

  • Animal Strain: Non-obese diabetic (NOD) mice (as the Sjögren's syndrome model) and C57BL/6 mice (as a healthy control).

  • Protocol:

    • Treat NOD mice with Shikonin at a dose of 50 mg/kg.[13]

    • Evaluate salivary gland function and histology.

    • Measure inflammatory cytokines and assess immune cell infiltration in the salivary glands.[13]

    • Analyze the modulation of the MAPK signaling pathway.[13]

C. Quantitative Data Summary for Immunomodulatory Models
ModelAnimal StrainShikonin Dosage & RouteKey Findings
Murine Asthma ModelBALB/c miceIntratrachealDecreased T-helper 2 cytokine levels in bronchoalveolar lavage fluid, lung, and lymph node cells.[12]
Sjögren's Syndrome ModelNOD mice50 mg/kgImproved salivary gland function, reduced inflammation and immune infiltration, and attenuated the MAPK signaling pathway.[13]
Tumor-bearing miceSwiss mice2.5 and 5 mg/kg/day (ShD)Protected immune organs from damage and enhanced immune responses.[8]

IV. Signaling Pathways Modulated by Shikonin

Shikonin exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

A. PI3K/Akt/mTOR Pathway

This pathway is central to cell proliferation, survival, and growth. Shikonin has been shown to inhibit this pathway in various cancer cells.[14][15]

PI3K_Akt_mTOR_Pathway Shikonin Shikonin PI3K PI3K Shikonin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation

Caption: Shikonin inhibits the PI3K/Akt/mTOR signaling pathway.

B. NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Shikonin's anti-inflammatory effects are partly mediated through the inhibition of this pathway.[1][16]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Shikonin Shikonin IKK IKK Shikonin->IKK inhibits IkB_alpha IκBα IKK->IkB_alpha phosphorylates (leading to degradation) NF_kB NF-κB IkB_alpha->NF_kB inhibits Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

Caption: Shikonin blocks the NF-κB signaling pathway.

C. JNK Signaling Pathway

The JNK pathway is involved in cellular responses to stress, including apoptosis. Shikonin can activate this pathway to induce cancer cell death.[6][17]

JNK_Signaling_Pathway Shikonin Shikonin ROS ROS Shikonin->ROS induces JNK JNK ROS->JNK activates Apoptosis Apoptosis JNK->Apoptosis Experimental_Workflow Model_Selection Animal Model Selection (e.g., Xenograft, Inflammation) Group_Assignment Randomization into Control & Treatment Groups Model_Selection->Group_Assignment Shikonin_Admin Shikonin Administration (Route, Dose, Frequency) Group_Assignment->Shikonin_Admin Data_Collection Data Collection (e.g., Tumor size, Biomarkers) Shikonin_Admin->Data_Collection Endpoint_Analysis Endpoint Analysis (e.g., Histology, Molecular Analysis) Data_Collection->Endpoint_Analysis Statistical_Analysis Statistical Analysis & Interpretation Endpoint_Analysis->Statistical_Analysis

References

Application Notes and Protocols for High-Throughput Screening with Shikonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikonin, a major active naphthoquinone component isolated from the root of Lithospermum erythrorhizon, has garnered significant attention in biomedical research due to its diverse pharmacological activities.[1] Traditionally used in herbal medicine, recent studies have elucidated its potent anti-inflammatory, anti-viral, and notably, anti-cancer properties.[1][2] Shikonin exerts its biological effects by modulating various cellular signaling pathways, making it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for utilizing Shikonin in HTS assays to identify new modulators of key biological pathways.

Mechanism of Action

Shikonin's multifaceted mechanism of action involves the modulation of several critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. A key target of Shikonin is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By inhibiting the activation of EGFR, Shikonin can suppress downstream signaling cascades, including the NF-κB pathway, which plays a crucial role in inflammation and cell survival.[3] This inhibition leads to cell-cycle arrest and the induction of apoptosis in cancer cells.[3]

Applications in High-Throughput Screening

The known biological activities of Shikonin make it a valuable tool for various HTS applications:

  • Primary Screening: As a positive control in screens designed to identify novel inhibitors of specific signaling pathways (e.g., EGFR-NF-κB).

  • Secondary Screening & Hit Validation: To characterize and validate hits from primary screens by comparing their mechanistic profiles with that of Shikonin.

  • Toxicity and Viability Assays: As a reference compound in cytotoxicity screens to assess the therapeutic index of new chemical entities.

Data Presentation

The following table summarizes key quantitative data for Shikonin from various studies. This information is crucial for designing effective HTS assays and interpreting the results.

ParameterCell LineValueAssay TypeReference
IC50 A431 (human epidermoid carcinoma)~1.5 µMMTT Assay (48h)[3]
Effect on Cell Cycle A431G0/G1 phase arrestFlow Cytometry[3]
Apoptosis Induction A431Caspase-3, -8, -9 activationWestern Blot/Activity Assay[3]

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay (MTT Assay)

Objective: To screen for compounds that inhibit cancer cell proliferation, using Shikonin as a positive control.

Materials:

  • Cancer cell line (e.g., A431)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Shikonin (positive control)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed A431 cells into 384-well plates at a density of 2,000-5,000 cells per well in 50 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and Shikonin in complete growth medium.

    • Add 10 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (Shikonin, e.g., at a final concentration of 10 µM).

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 50 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 values for the test compounds and Shikonin.

Protocol 2: High-Content Imaging for NF-κB Nuclear Translocation

Objective: To screen for compounds that inhibit NF-κB activation, using Shikonin as a reference compound.

Materials:

  • Stable cell line expressing a fluorescently tagged NF-κB subunit (e.g., p65-GFP)

  • Complete growth medium

  • TNF-α (or another NF-κB activator)

  • Shikonin

  • Test compounds

  • Hoechst 33342 (for nuclear staining)

  • 384-well black-walled, clear-bottom imaging plates

  • Automated liquid handler

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line into 384-well imaging plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with test compounds or Shikonin at various concentrations for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB nuclear translocation. Include unstimulated and vehicle-treated stimulated controls.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with Hoechst 33342.

  • Imaging: Acquire images of the cells using a high-content imaging system, capturing both the GFP and Hoechst channels.

  • Image Analysis: Use image analysis software to quantify the nuclear translocation of NF-κB (p65-GFP). This is typically done by measuring the ratio of nuclear to cytoplasmic fluorescence intensity of the GFP signal.

  • Data Analysis: Determine the concentration-dependent inhibition of NF-κB nuclear translocation for each test compound and compare it to the effect of Shikonin.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR IKK IKK EGFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Dissociates IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Shikonin Shikonin Shikonin->EGFR Inhibits

Caption: Shikonin inhibits the EGFR-NF-κB signaling pathway.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen & Validation cluster_mechanism Mechanism of Action Studies Compound_Library Compound Library Primary_Assay Cell Viability Assay (e.g., MTT) Compound_Library->Primary_Assay Hit_Identification Identify 'Hits' (Compounds with >X% inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (Determine IC50) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., CellTiter-Glo) Dose_Response->Orthogonal_Assay Pathway_Assay Pathway-Specific Assay (e.g., NF-κB Translocation) Orthogonal_Assay->Pathway_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Pathway_Assay->Apoptosis_Assay Lead_Compound Lead Compound Apoptosis_Assay->Lead_Compound

Caption: High-throughput screening workflow for identifying novel anti-cancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving Shikokianin Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Shikokianin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid natural compound with the molecular formula C24H32O8.[1] It has demonstrated significant cytotoxic activity against cancer cell lines such as HL-60 and A-549.[2] Like many complex natural products, this compound is presumed to be hydrophobic, leading to poor solubility in aqueous solutions. This low solubility can be a major obstacle in experimental settings, affecting bioavailability and limiting its therapeutic potential.[3][4][5]

Q2: My this compound powder is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

When encountering dissolution issues with this compound, consider the following initial steps:

  • Visual Inspection: Examine the solution for any visible particulates or cloudiness, which indicates incomplete dissolution.

  • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up particle agglomerates and enhance dissolution.

  • Gentle Heating: Cautiously warm the solution, as temperature can influence solubility. However, be mindful of the thermal stability of this compound to prevent degradation.

  • pH Adjustment: If this compound has ionizable functional groups, altering the pH of the buffer can significantly improve its solubility.[6][7]

Q3: What are the most common methods to improve the solubility of poorly water-soluble compounds like this compound?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These are broadly categorized into physical and chemical modifications.[4][6][8]

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][9] This can be achieved through techniques like micronization and nanosuspension.[5][6]

    • Solid Dispersion: Dispersing this compound in an inert, hydrophilic carrier can enhance its solubility.[10][11] Common methods include melting (fusion), solvent evaporation, and hot-melt extrusion.[3][4][10]

  • Chemical Modifications:

    • Co-solvency: Using a mixture of a water-miscible solvent (co-solvent) and water can increase the solubility of hydrophobic compounds.[6][7][9]

    • Complexation: Forming inclusion complexes, for instance with cyclodextrins, can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.[8]

    • Use of Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound precipitates out of solution after initial dissolution. The solution is supersaturated, or the solvent composition has changed (e.g., upon dilution).- Prepare a fresh stock solution at a lower concentration.- If using a co-solvent, ensure the final concentration of the co-solvent in the assay medium is sufficient to maintain solubility. Uncontrolled precipitation can occur upon dilution with aqueous media.[6]
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of active compound.- Filter the stock solution to remove any undissolved particles.- Validate the solubility of this compound under your specific experimental conditions.- Consider using a solubilization technique to ensure a homogenous solution.
Difficulty preparing a concentrated stock solution. High hydrophobicity of this compound.- Experiment with different co-solvents such as DMSO, ethanol (B145695), or PEG.[6][12]- Employ solid dispersion or complexation techniques to create a more soluble form of this compound.[8][10]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol outlines the use of Dimethyl Sulfoxide (DMSO) as a co-solvent to prepare a this compound stock solution.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), analytical grade

    • Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh out the desired amount of this compound powder.

    • Add a minimal amount of DMSO to the powder to create a concentrated stock solution (e.g., 10 mM).

    • Vortex the mixture vigorously for 1-2 minutes.

    • If particles are still visible, sonicate the solution for 5-10 minutes.

    • Visually inspect for complete dissolution.

    • For experimental use, dilute the stock solution into the aqueous buffer to the final desired concentration. Note: The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Ethanol

    • Magnetic stirrer

    • Rotary evaporator

    • Lyophilizer (Freeze-dryer)

  • Procedure:

    • Dissolve a molar excess of HP-β-CD in deionized water with stirring.

    • Dissolve this compound in a minimal amount of ethanol.

    • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours.

    • Remove the ethanol using a rotary evaporator.

    • Freeze the resulting aqueous solution and then lyophilize to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

    • The resulting powder can be readily dissolved in aqueous buffers for experiments.

Quantitative Data Summary

The following tables provide a hypothetical summary of solubility data for this compound using different methods. Note: This data is illustrative and not based on published experimental results for this compound.

Table 1: this compound Solubility in Various Solvents

Solvent Solubility (µg/mL)
Water< 1
PBS (pH 7.4)< 1
Ethanol5000
DMSO20000

Table 2: Effect of Solubilization Techniques on Aqueous Solubility of this compound

Method Carrier/Co-solvent Achieved Aqueous Solubility (µg/mL)
Co-solvency (1% in PBS)DMSO200
Co-solvency (1% in PBS)Ethanol50
Inclusion ComplexationHP-β-CD500
Solid DispersionPVP K30800

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound Powder add_solvent Add Co-solvent (e.g., DMSO) start->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute Dilution Step final Final Working Solution dilute->final

Caption: Workflow for preparing a this compound working solution using a co-solvent.

logical_relationship cluster_approaches Solubility Enhancement Approaches cluster_physical_methods Examples cluster_chemical_methods Examples issue Poor Aqueous Solubility of this compound physical Physical Modifications issue->physical chemical Chemical Modifications issue->chemical size_reduction Particle Size Reduction (Micronization, Nanosuspension) physical->size_reduction solid_dispersion Solid Dispersion physical->solid_dispersion cosolvency Co-solvency chemical->cosolvency complexation Complexation (Cyclodextrins) chemical->complexation micellar Micellar Solubilization (Surfactants) chemical->micellar

References

Technical Support Center: Shikokianin Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Shikokianin when stored in Dimethyl Sulfoxide (DMSO) at -20°C. The following information is designed for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO at -20°C?

Q2: I am seeing unexpected results in my bioassays when using a this compound stock solution stored at -20°C. Could this be a stability issue?

Yes, unexpected or inconsistent results in bioassays can be an indication of compound degradation. Degradation products may have different biological activities or could interfere with your assay. It is crucial to perform a stability assessment of your this compound stock solution to rule out this possibility.

Q3: How can I check the stability of my this compound in DMSO?

The most common method to assess the stability of a compound in solution is to use a separation technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of a freshly prepared solution to that of a stored solution, you can identify any degradation products (new peaks) and quantify the remaining parent compound (decrease in the main peak area).

Q4: What are the potential degradation pathways for this compound in DMSO?

The specific degradation pathways for this compound in DMSO have not been extensively studied. However, potential degradation can be influenced by factors such as:

  • Oxidation: DMSO can contain trace amounts of water and peroxides, which can lead to oxidation of susceptible functional groups in this compound.

  • Hydrolysis: Absorption of atmospheric moisture into the DMSO stock can lead to hydrolysis of labile functional groups.

  • Freeze-Thaw Cycles: Repeatedly taking the stock solution out of the freezer can introduce moisture and accelerate degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes.

Q5: What are the best practices for preparing and storing this compound stock solutions in DMSO?

To maximize the stability of your this compound stock solution, follow these best practices:

  • Use high-purity, anhydrous DMSO.

  • Prepare the stock solution at the desired concentration and gently vortex to ensure it is fully dissolved.

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots in a tightly sealed container with desiccant at -20°C or -80°C, protected from light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased potency of this compound in bioassay over time. Compound degradation in the DMSO stock solution.Perform a stability assessment using HPLC or LC-MS. Prepare a fresh stock solution for comparison.
Appearance of new peaks in HPLC/LC-MS analysis of stored this compound. Degradation of this compound.Characterize the degradation products if possible. Prepare a fresh stock solution and re-evaluate storage conditions (e.g., lower temperature, protection from light).
Precipitate observed in the DMSO stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.Gently warm the vial and vortex to redissolve. If the precipitate remains, centrifuge the vial and use the supernatant, taking into account the potential change in concentration. For future stocks, consider a lower concentration or a different solvent system if compatible with your assay.

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO by HPLC

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution stored at -20°C over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex until the compound is completely dissolved.

    • Aliquot the stock solution into multiple small, amber glass vials.

  • Initial Analysis (Time Point 0):

    • Take one aliquot of the freshly prepared stock solution.

    • Dilute the stock solution to a suitable concentration for HPLC analysis using an appropriate solvent (e.g., acetonitrile (B52724) or methanol).

    • Inject the diluted sample onto the HPLC system.

    • Record the chromatogram, noting the retention time and peak area of the this compound peak. This will serve as your baseline (100% stability).

  • Storage:

    • Store the remaining aliquots at -20°C, protected from light.

  • Subsequent Analyses (e.g., 1, 3, 6 months):

    • At each scheduled time point, remove one aliquot from the -20°C storage.

    • Allow the aliquot to thaw completely and come to room temperature.

    • Prepare a diluted sample for HPLC analysis as described in step 2.2.

    • Inject the sample onto the HPLC system using the same method as the initial analysis.

    • Record the chromatogram.

  • Data Analysis:

    • Compare the chromatograms from each time point to the initial (Time Point 0) chromatogram.

    • Look for the appearance of any new peaks, which would indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point using the following formula:

Quantitative Data Summary

The following table can be used to summarize the data from your stability experiments.

Time Point Storage Condition Mean Peak Area (n=3) Standard Deviation % Remaining Observations (e.g., new peaks)
0 (Fresh)-100%Single major peak.
1 Month-20°C in DMSO
3 Months-20°C in DMSO
6 Months-20°C in DMSO

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot time_0 Time 0 Analysis (HPLC/LC-MS) aliquot->time_0 store Store Aliquots at -20°C time_0->store time_x Time X Analysis (e.g., 1, 3, 6 months) store->time_x compare Compare Data to Time 0 time_x->compare

Caption: Workflow for assessing this compound stability.

Shikonin Signaling Pathway

This compound is not a widely recognized chemical name. It is possible this is a typographical error for Shikonin, a major active component isolated from the root of Lithospermum erythrorhizon. Shikonin has been shown to induce apoptosis in cancer cells by modulating the EGFR-NF-κB signaling pathway.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR IKK IKK EGFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (Leads to Degradation) NFkB_p65 NF-κB (p65) IkB->NFkB_p65 NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc NFkB_p50 NF-κB (p50) NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc DNA Target Gene Transcription NFkB_p65_nuc->DNA NFkB_p50_nuc->DNA Apoptosis Apoptosis DNA->Apoptosis Shikonin Shikonin Shikonin->EGFR Inhibits

Caption: Shikonin's inhibitory effect on the EGFR-NF-κB pathway.

References

Preventing Shikokianin precipitation in cell media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Shikonin (B1681659). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a primary focus on preventing the precipitation of Shikonin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my Shikonin precipitating in the cell culture medium?

A1: Shikonin is a hydrophobic molecule with very low solubility in aqueous solutions like cell culture media.[1][2] Precipitation typically occurs when the concentration of Shikonin exceeds its solubility limit in the final culture medium. This is often due to an inadequate initial dissolving solvent or an excessively high final concentration of Shikonin.

Q2: What is the best solvent to dissolve Shikonin for cell culture experiments?

A2: Shikonin should first be dissolved in an organic solvent before being diluted in your aqueous cell culture medium.[3] The most commonly used and recommended solvents are dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[3] DMSO is often preferred due to its high solvating power for Shikonin and its common use in cell culture.[4][5]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant toxic effects.[4] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[4][6] It is always recommended to perform a vehicle control (medium with the same final DMSO concentration as your experimental wells) to assess any potential effects of the solvent on your cells.[7]

Q4: Can the pH of the cell culture medium affect Shikonin's solubility and stability?

A4: Yes, the pH of the medium can influence Shikonin. Shikonin's color is pH-sensitive, appearing red in acidic conditions, purple at neutral pH, and blue in alkaline conditions.[8] While alkaline pH (7.25-9.50) has been shown to favor the production of Shikonin derivatives in plant cell cultures, extreme pH values can hamper cell growth.[9][10][11] For standard mammalian cell culture (typically pH 7.2-7.4), the neutral pH will result in a purple hue. Significant deviations from this range could potentially affect its stability and solubility.

Troubleshooting Guide: Preventing Shikonin Precipitation

This guide provides a systematic approach to resolving Shikonin precipitation issues in your cell-based assays.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding Shikonin stock to media. 1. High final concentration of Shikonin. 2. Inadequate mixing. 3. Low temperature of the media. 1. Lower the final working concentration of Shikonin.2. Add the Shikonin stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion.3. Ensure your cell culture media is pre-warmed to 37°C before adding the Shikonin stock solution.
Precipitate forms over time in the incubator. 1. Supersaturated solution. 2. Instability of Shikonin in aqueous solution. 3. Interaction with media components. 1. The final concentration may still be too high for long-term stability. Try a lower concentration.2. Aqueous solutions of Shikonin are not recommended for long-term storage. Prepare fresh dilutions for each experiment.[3]3. Minimize the exposure of the Shikonin-containing media to light, as this can cause degradation.[8]
Cells appear stressed or die, even at low Shikonin concentrations. 1. DMSO toxicity. 2. Shikonin cytotoxicity. 1. Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (ideally ≤ 0.5%).[4] Run a vehicle control with the same DMSO concentration to confirm.2. Shikonin is a cytotoxic compound. Determine the IC50 for your cell line to establish an appropriate working concentration range.

Experimental Protocols

Protocol 1: Preparation of Shikonin Stock Solution
  • Weighing: Accurately weigh out the desired amount of powdered Shikonin in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, high-quality DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).[5] Ensure the final concentration is well within the solubility limit of Shikonin in DMSO (~11 mg/mL or ~38 mM).

  • Dissolution: Vortex the solution thoroughly until all the Shikonin powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution and Dosing Cells
  • Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C.

  • Dilution: Based on your desired final concentration, calculate the volume of Shikonin stock solution needed. It is recommended to perform a serial dilution. First, dilute the high-concentration stock into a small volume of pre-warmed media to create an intermediate concentration.

  • Final Dosing: Add the intermediate dilution (or the stock solution for very low final concentrations) dropwise to the final volume of pre-warmed cell culture medium while gently swirling. This gradual addition and mixing are critical to prevent localized high concentrations that can lead to precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without Shikonin) to an equal volume of cell culture medium.

  • Cell Treatment: Remove the old medium from your cell culture plates and replace it with the freshly prepared Shikonin-containing medium or the vehicle control medium.

  • Incubation: Return the plates to the incubator and proceed with your experimental timeline.

Signaling Pathways and Experimental Workflows

Shikonin has been shown to exert its biological effects through various signaling pathways. Understanding these pathways can aid in experimental design and data interpretation.

Shikonin_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_controls Controls start Weigh Shikonin Powder dissolve Dissolve in 100% DMSO (e.g., 50 mM Stock) start->dissolve store Store at -80°C dissolve->store dilute Prepare Final Working Dilution store->dilute prewarm Pre-warm Cell Media (37°C) prewarm->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze vehicle Vehicle Control (DMSO) vehicle->treat untreated Untreated Control untreated->analyze

Caption: Experimental workflow for preparing and using Shikonin in cell culture.

Shikonin_Necroptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome shikonin Shikonin ripk1 RIPK1 shikonin->ripk1 Induces tnfr TNFR tnfr->ripk1 ripk3 RIPK3 ripk1->ripk3 Activates necrosome Necrosome (RIPK1-RIPK3-MLKL complex) ripk1->necrosome mlkl MLKL ripk3->mlkl Phosphorylates ripk3->necrosome mlkl->necrosome necroptosis Necroptosis necrosome->necroptosis Triggers

Caption: Shikonin-induced necroptosis signaling pathway.[9][12][13][14]

Shikonin_PKM2_Inhibition cluster_glycolysis Glycolysis cluster_outcome Outcome shikonin Shikonin pkm2 PKM2 (Pyruvate Kinase M2) shikonin->pkm2 Inhibits glucose Glucose pep Phosphoenolpyruvate (PEP) glucose->pep pep->pkm2 pyruvate Pyruvate pkm2->pyruvate warburg Inhibition of Warburg Effect pkm2->warburg Suppresses lactate Lactate pyruvate->lactate

Caption: Inhibition of Pyruvate Kinase M2 (PKM2) by Shikonin.[1][15][16][17][18]

Shikonin_NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus shikonin Shikonin ikk IKK shikonin->ikk Inhibits stimulus Pro-inflammatory Stimulus (e.g., LPS) stimulus->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degrades nfkb_complex NF-κB (p65/p50)-IκBα (Inactive) nfkb_complex->ikb nfkb_complex->nfkb nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates gene Target Gene Transcription nfkb_nuc->gene

Caption: Shikonin-mediated inhibition of the NF-κB signaling pathway.[19][20][21][22][23]

References

Troubleshooting low yield in Shikokianin extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Shikokianin from Rabdosia shikokiana.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a kaurane-type diterpenoid, a class of natural compounds known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] The primary natural source of this compound is the plant Rabdosia shikokiana, also known as Isodon shikokianus.

Q2: What are the general steps for extracting this compound?

A2: A typical extraction process for this compound and other kaurane (B74193) diterpenoids from Rabdosia species involves:

  • Preparation of Plant Material: Drying and grinding the aerial parts of Rabdosia shikokiana.

  • Solid-Liquid Extraction: Extracting the powdered plant material with an organic solvent.

  • Solvent Removal: Concentrating the crude extract by removing the solvent under reduced pressure.

  • Purification: Further purifying the crude extract using chromatographic techniques to isolate this compound.

Q3: Which solvents are most effective for this compound extraction?

A3: The choice of solvent is critical and depends on the polarity of the target compound. Diterpenoids like this compound are typically extracted with moderately polar to nonpolar solvents. Ethanol (B145695), methanol (B129727), ethyl acetate, and chloroform (B151607) are commonly used for extracting kaurane diterpenoids from Rabdosia species.[4] The optimal solvent may need to be determined empirically.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and effective method for quantifying this compound.[5][6] The method involves separating the components of the extract on a C18 column and detecting this compound based on its UV absorbance at a specific wavelength.[5][6]

Troubleshooting Guide for Low this compound Yield

Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.

Problem Area 1: Plant Material Quality and Preparation
Question Possible Cause Recommended Solution
Is the starting plant material of good quality? Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of this compound.Verify the botanical identity of the plant material. Harvest when the concentration of secondary metabolites is highest. Ensure the material is properly dried and stored in a cool, dark, and dry place.
Is the plant material properly prepared? Inadequate grinding, resulting in poor solvent penetration.Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Problem Area 2: Extraction Parameters
Question Possible Cause Recommended Solution
Is the extraction solvent optimal? The solvent may be too polar or too nonpolar to efficiently solubilize this compound.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol). A mixture of solvents can also be effective. For kaurane diterpenoids, ethanol or methanol often provide good yields.[7]
Are the extraction time and temperature appropriate? Insufficient extraction time or temperature may lead to incomplete extraction. Excessively high temperatures can degrade the compound.[8][9]Optimize extraction time and temperature. For maceration, 24-48 hours at room temperature is a good starting point. For heat-assisted methods like Soxhlet or reflux, a temperature around 60°C is often a good balance between efficiency and stability.[10][11]
Is the solid-to-solvent ratio adequate? An insufficient volume of solvent may result in a saturated solution, preventing further extraction.Increase the solvent volume. A common starting ratio is 1:10 to 1:20 (w/v) of plant material to solvent.
Problem Area 3: Post-Extraction Processing and Purification
Question Possible Cause Recommended Solution
Is the purification method causing product loss? Inefficient separation from other components in the crude extract.For purification, column chromatography is often employed. Use an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system to effectively separate this compound. Monitor fractions using Thin-Layer Chromatography (TLC) to avoid loss of the target compound.
Is the compound degrading during solvent removal? Excessive heat during solvent evaporation can lead to the degradation of this compound.Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., below 40-50°C) to remove the solvent.

Data Presentation

The following tables summarize typical data for optimizing the extraction of kaurane diterpenoids, which can be used as a guide for this compound extraction.

Table 1: Effect of Different Solvents on Extraction Yield of Terpenoids

SolventPolarity IndexTypical Terpenoid Yield (%)
n-Hexane0.11.5 - 3.0
Chloroform4.12.5 - 4.5
Ethyl Acetate4.43.0 - 5.0
Acetone5.13.5 - 6.0
Ethanol5.24.0 - 7.0
Methanol6.64.5 - 8.0
Water10.21.0 - 2.5

Note: Yields are illustrative and can vary significantly based on the specific plant material and extraction conditions.[7][12][13]

Table 2: Effect of Temperature on the Extraction Yield of Terpenoids

Temperature (°C)Maceration Time (hours)Relative Yield (%)
25 (Room Temp)24100
4024120-140
6024150-170
8024130-150 (potential for degradation)

Note: Higher temperatures generally increase extraction efficiency up to a point, after which degradation of the target compound may occur.[8][14][15]

Experimental Protocols

Protocol 1: Solid-Liquid Extraction of this compound
  • Preparation of Plant Material:

    • Dry the aerial parts of Rabdosia shikokiana at 40-50°C for 48-72 hours.

    • Grind the dried material into a fine powder (40-60 mesh).

  • Extraction:

    • Macerate 100 g of the powdered plant material in 1 L of 95% ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (General):

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by TLC.

    • Combine fractions containing this compound and re-crystallize to obtain the pure compound.

Protocol 2: Quantification of this compound by HPLC-UV
  • Instrumentation and Conditions:

    • HPLC System: A system with a pump, autosampler, column oven, and UV detector.[6]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of a pure this compound standard (typically in the range of 200-400 nm).

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a standard curve.

    • Sample Solution: Accurately weigh the crude extract, dissolve it in methanol, filter through a 0.45 µm filter, and dilute to an appropriate concentration.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample based on the calibration curve.

Visualizations

Troubleshooting_Workflow start Low this compound Yield plant_material Problem Area: Plant Material start->plant_material extraction_params Problem Area: Extraction Parameters start->extraction_params post_extraction Problem Area: Post-Extraction start->post_extraction q_quality Check Quality: - Botanical ID - Harvest Time - Storage plant_material->q_quality q_prep Check Preparation: - Grinding - Particle Size plant_material->q_prep q_solvent Optimize Solvent: - Polarity - Solvent Mixtures extraction_params->q_solvent q_time_temp Optimize Time & Temp: - Duration - Heat Application extraction_params->q_time_temp q_ratio Adjust Solid:Solvent Ratio extraction_params->q_ratio q_purification Review Purification: - Chromatography Method - Fraction Collection post_extraction->q_purification q_evaporation Check Evaporation: - Temperature - Pressure post_extraction->q_evaporation solution Improved Yield q_quality->solution If Optimized q_prep->solution If Optimized q_solvent->solution If Optimized q_time_temp->solution If Optimized q_ratio->solution If Optimized q_purification->solution If Optimized q_evaporation->solution If Optimized

Caption: Troubleshooting workflow for low this compound yield.

Extraction_Workflow plant Rabdosia shikokiana (Dried, Powdered) extraction Solid-Liquid Extraction (e.g., 95% Ethanol) plant->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Column Chromatography (Silica Gel) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: General experimental workflow for this compound extraction.

Signaling_Pathway This compound Kaurane Diterpenoids (e.g., this compound) apoptosis_node Apoptosis Pathway This compound->apoptosis_node cell_cycle_node Cell Cycle Arrest This compound->cell_cycle_node nrf2_node Nrf2 Pathway This compound->nrf2_node bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) apoptosis_node->bcl2 modulates caspases Caspase Activation (Caspase-3, -9) bcl2->caspases leads to apoptosis_outcome Apoptosis (Cell Death) caspases->apoptosis_outcome induces cyclins Cyclins & CDKs (Cyclin D1, CDK4) cell_cycle_node->cyclins downregulates p53 p53 / p21 cell_cycle_node->p53 upregulates arrest_outcome G1/S or G2/M Arrest cyclins->arrest_outcome results in p53->arrest_outcome results in nrf2_activation Nrf2 Nuclear Translocation nrf2_node->nrf2_activation induces are Antioxidant Response Element (ARE) nrf2_activation->are binds to antioxidant_enzymes Antioxidant Enzymes (HO-1, etc.) are->antioxidant_enzymes activates transcription of

Caption: Signaling pathways potentially modulated by kaurane diterpenoids.[16][17][18][19]

References

Technical Support Center: Handling Naphthoquinone Derivatives in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific experimental data on the degradation of Shikokianin, this guide has been developed using information on the closely related and more extensively studied compound, Shikonin . Shikonin shares a similar naphthoquinone core structure, and therefore, its stability profile is expected to provide a valuable starting point for researchers working with this compound. However, it is crucial to recognize that differences in side chains and overall molecular structure can influence stability. Researchers are strongly advised to conduct their own stability assessments for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound/Shikonin solution is changing color. What is happening?

A: The color of Shikonin solutions is highly dependent on the pH. The purified pigments are red at acidic pH, purple at neutral pH, and blue at alkaline pH values[1]. A color change may indicate a shift in the pH of your solution or could be a sign of degradation.

Q2: I'm observing a loss of activity of my compound in my assays. Could this be due to degradation?

A: Yes, degradation of the naphthoquinone structure can lead to a loss of biological activity. Shikonin and its derivatives are susceptible to transformations such as photochemical decomposition and thermal degradation[2]. It is essential to determine the stability of these substances during processing and storage to ensure the reliability of your experimental results[2].

Q3: What are the main factors that cause the degradation of Shikonin and related compounds?

A: The primary factors affecting the stability of Shikonin are pH, temperature, and exposure to light.[1][3]

  • pH: Shikonin is most stable in acidic conditions (pH 3-4.5) and becomes increasingly unstable as the pH becomes neutral or alkaline.

  • Temperature: Elevated temperatures accelerate the degradation of Shikonin.

  • Light: Shikonin is photosensitive and will degrade upon exposure to light, particularly UV light.

Q4: How can I minimize the degradation of my this compound/Shikonin during experiments?

A: To minimize degradation, it is recommended to:

  • Control pH: Maintain the pH of your stock solutions and experimental buffers in the acidic range (ideally pH 3-4.5) where the compound is most stable.

  • Maintain Low Temperatures: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and prepare working solutions fresh for each experiment. Keep solutions on ice during use.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.

Q5: What are the best practices for storing this compound/Shikonin stock solutions?

A: For long-term storage, dissolve the compound in a suitable organic solvent (e.g., DMSO) and store at -20°C or -80°C in a light-protected container. For aqueous solutions, prepare them fresh and use them immediately. If short-term storage of aqueous solutions is necessary, ensure the pH is acidic and store at 4°C, protected from light.

Quantitative Data Summary

The following table summarizes the stability of Shikonin derivatives under various conditions. This data can be used as a general guideline for handling related compounds like this compound.

CompoundConditionHalf-life (t½)Reference
Deoxyshikonin60°C, pH 3.0 (50% EtOH/H₂O)14.6 hours
Isobutylshikonin60°C, pH 3.0 (50% EtOH/H₂O)19.3 hours
Other Shikonin Derivatives60°C, pH 3.0 (50% EtOH/H₂O)40-50 hours
Shikonin Derivatives20000 lx light intensity4.2-5.1 hours

Experimental Protocols

Protocol: Preparation and Handling of a Naphthoquinone Derivative (Shikonin) Working Solution

This protocol provides a general procedure for preparing and handling a working solution of a photosensitive and pH-sensitive compound like Shikonin to minimize degradation.

Materials:

  • Shikonin powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • pH meter

  • Acidic buffer (e.g., 50 mM glycine (B1666218) buffer, pH 3.0)

  • Amber or foil-wrapped microcentrifuge tubes and containers

  • Pipettes and sterile, filtered pipette tips

  • Ice bucket

Procedure:

  • Stock Solution Preparation (in a dark room or under dim light): a. Allow the Shikonin powder vial to equilibrate to room temperature before opening to prevent condensation. b. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the Shikonin powder in anhydrous DMSO. c. Aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes to avoid repeated freeze-thaw cycles. d. Store the aliquots at -80°C for long-term storage.

  • Working Solution Preparation (prepare fresh before each experiment): a. Thaw one aliquot of the DMSO stock solution on ice, protected from light. b. Dilute the stock solution to the final desired concentration using a pre-chilled, acidic buffer (e.g., pH 3.0 glycine buffer). c. Keep the working solution on ice and protected from light throughout the experiment.

  • Experimental Use: a. When adding the working solution to your experimental system (e.g., cell culture media), be mindful of the final pH. If the experimental medium is neutral or alkaline, the stability of the compound will be reduced. b. Minimize the exposure of the compound to light during all experimental steps, including incubation. If possible, perform incubations in the dark.

  • Post-Experiment: a. Discard any unused working solution. Do not store and reuse diluted aqueous solutions.

Visualizations

Factors Contributing to this compound/Shikonin Degradation

cluster_factors Degradation Factors cluster_compound Compound State cluster_outcome Consequences pH High pH (Neutral/Alkaline) Degradation Degradation pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure (UV) Light->Degradation This compound This compound / Shikonin This compound->Degradation LossOfActivity Loss of Bioactivity Degradation->LossOfActivity cluster_prep Preparation cluster_exp Experiment cluster_cleanup Post-Experiment Stock Prepare Concentrated Stock in Anhydrous DMSO Aliquot Aliquot into Light-Protected Tubes Stock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Stock on Ice (Protect from Light) Store->Thaw Dilute Prepare Fresh Working Solution in Cold, Acidic Buffer (pH 3-4.5) Thaw->Dilute Use Use Immediately in Experiment (Minimize Light Exposure) Dilute->Use Discard Discard Unused Working Solution Use->Discard

References

Technical Support Center: Overcoming Shikokianin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shikokianin and encountering resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound overcomes common forms of drug resistance in cancer cells?

A1: this compound can circumvent typical drug resistance mechanisms by inducing necroptosis, a form of programmed necrosis, which is an alternative cell death pathway to apoptosis.[1][2] This is particularly effective in cancer cells that have defects in their apoptotic signaling pathways, a common cause of resistance to conventional chemotherapeutics.[1][2] Furthermore, this compound has shown similar potency against both drug-sensitive and drug-resistant cancer cell lines that overexpress P-glycoprotein, Bcl-2, or Bcl-x(L).[1]

Q2: Is it possible for cancer cells to develop resistance to this compound itself?

A2: While this compound is considered a weak inducer of drug resistance, prolonged exposure can lead to a low level of resistance.[3][4] Studies have shown that after extended treatment (e.g., 18 months), cancer cells may develop a mere 2-fold resistance to this compound.[3][4] This weak resistance has been associated with the up-regulation of βII-tubulin, which can physically interact with this compound.[3][4]

Q3: What are the key signaling pathways modulated by this compound in cancer cells?

A3: this compound affects multiple signaling pathways to exert its anticancer effects. Key pathways include the inhibition of the EGFR and PI3K/AKT signaling pathways, which are crucial for cancer cell growth and survival.[5] It can also induce the production of reactive oxygen species (ROS), leading to cellular stress and apoptosis.[5][6] Additionally, this compound has been shown to modulate the MAPK/ERK and JNK signaling pathways.[5][7][8]

Q4: Can this compound be used in combination with other chemotherapeutic agents to overcome resistance?

A4: Yes, combination therapy is a promising strategy. For instance, combining this compound with paclitaxel (B517696) has been shown to synergistically enhance cytotoxicity and overcome multidrug resistance in ovarian cancer cells.[9][10][11] Similarly, co-treatment with cisplatin (B142131) can reverse resistance in ovarian cancer by inducing ferroptosis.[10][12]

Q5: How does this compound-induced ROS generation contribute to overcoming resistance?

A5: this compound-induced generation of reactive oxygen species (ROS) can trigger both intrinsic and extrinsic apoptotic pathways.[6][13] This ROS-mediated apoptosis is a key mechanism for its anticancer activity and can bypass resistance mechanisms that rely on inhibiting specific apoptotic proteins. For example, in gefitinib-resistant non-small cell lung cancer, this compound promotes apoptosis through ROS-induced EGFR degradation.[14]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent cell viability results upon this compound treatment. 1. Variability in cell seeding density.2. Inconsistent drug concentration due to improper dissolution or storage.3. Contamination of cell culture.1. Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding.2. Prepare fresh stock solutions of this compound and ensure complete dissolution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.3. Regularly check cell cultures for any signs of contamination.
Reduced this compound efficacy in a previously sensitive cell line. 1. Development of low-level resistance over time.2. Alterations in experimental conditions (e.g., different serum batch in media).1. Perform a new dose-response curve to determine the current IC50 value. Consider using a fresh batch of cells from a lower passage number.2. Standardize all experimental conditions, including media, serum, and incubation times. Test a new batch of serum for its effect on drug sensitivity.
Difficulty in detecting apoptosis after this compound treatment. 1. The primary cell death mechanism in your cell line might be necroptosis, not apoptosis.2. The time point of analysis is not optimal for detecting apoptosis.3. The concentration of this compound is too high, leading to rapid necrosis.1. Investigate markers of necroptosis, such as the expression of RIP1 and RIP3.[15] Use a necroptosis inhibitor like necrostatin-1 (B1678002) to see if it rescues the cells.[1][2]2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis detection.3. Perform a dose-response experiment to identify a concentration that induces apoptosis without causing immediate, widespread necrosis.
Unexpected activation of a pro-survival pathway (e.g., autophagy). 1. Autophagy can be a survival mechanism in response to drug-induced stress.2. In some contexts, this compound can induce autophagy.1. Inhibit autophagy using pharmacological inhibitors (e.g., 3-methyladenine (B1666300) or chloroquine) and assess if this enhances this compound-induced cell death.2. Shikonin (B1681659) has been shown to induce autophagy in some cancer cells, which may act as a downstream consequence of cell death rather than a resistance mechanism.[1][5]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hReference
U937Histiocytic lymphoma< 10< 10[16]
CEM/ADR5000Multidrug-resistant leukemia< 10< 10[16]
HL-60/ARMultidrug-resistant leukemia< 10< 10[16]
MDAMB231/BCRPMultidrug-resistant breast cancer< 10< 10[16]
SUIT2Pancreatic carcinoma12.918.5[16]

Table 2: Fold Resistance Developed in Cancer Cell Lines After Prolonged this compound Treatment

Cell LineTreatment DurationFold Resistance to this compoundReference
K56218 months~2-fold[3][4]
MCF-718 months~2-fold[3][4]
K562/Adr18 months~2-fold[3][4]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[17]

2. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

  • Methodology:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Western Blot Analysis for Signaling Proteins

  • Objective: To detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

  • Methodology:

    • Treat cells with this compound as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Visualizations

Shikokianin_Resistance_Mechanisms cluster_chemo Conventional Chemotherapy cluster_shiko This compound cluster_cell Cancer Cell Chemo Chemotherapeutic Agent Apoptosis Apoptosis Chemo->Apoptosis induces Shiko This compound Necroptosis Necroptosis Shiko->Necroptosis induces Pgp P-glycoprotein (Drug Efflux) Shiko->Pgp bypasses Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Shiko->Bcl2 bypasses CellDeath Cell Death Apoptosis->CellDeath Necroptosis->CellDeath Pgp->Chemo Bcl2->Apoptosis inhibits Shikokianin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR EGFR This compound->EGFR PI3K PI3K This compound->PI3K ROS ROS This compound->ROS induces EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JNK JNK ROS->JNK JNK->Apoptosis Experimental_Workflow_Troubleshooting start Start Experiment prep Prepare Cells & this compound start->prep treat Treat Cells prep->treat assay Perform Assay (e.g., MTT, Flow Cytometry) treat->assay analyze Analyze Data assay->analyze end Conclusion analyze->end Expected Results troubleshoot Troubleshoot analyze->troubleshoot Unexpected Results check_cells Check Cell Health & Density troubleshoot->check_cells Inconsistent Viability check_drug Verify Drug Concentration & Activity troubleshoot->check_drug Low Efficacy optimize_assay Optimize Assay Parameters (Time, Concentration) troubleshoot->optimize_assay No Signal check_cells->prep check_drug->prep optimize_assay->treat

References

Validation & Comparative

Oridonin vs. Shikonin: A Comparative Guide to Their Cytotoxic Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A note on the comparison: This guide initially aimed to compare the cytotoxic effects of Shikokianin and Oridonin. However, a comprehensive literature review revealed a scarcity of published experimental data on the cytotoxic properties of this compound. In contrast, Shikonin, a structurally distinct naphthoquinone, is extensively researched for its potent anticancer activities. Therefore, to provide a valuable and data-rich comparison for researchers, this guide will focus on the cytotoxic effects of Oridonin versus Shikonin.

Introduction

Oridonin, a diterpenoid isolated from the medicinal herb Rabdosia rubescens, and Shikonin, a naphthoquinone from the root of Lithospermum erythrorhizon, are two natural compounds that have garnered significant attention in oncology research for their potent cytotoxic effects against a wide array of cancer cells. While both compounds induce cell death, their mechanisms of action and molecular targets exhibit notable differences. This guide provides a comparative overview of their cytotoxic profiles, supported by experimental data, detailed protocols, and illustrations of the key signaling pathways they modulate.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The tables below summarize the IC50 values of Oridonin and Shikonin in various cancer cell lines, as reported in different studies.

Oridonin: IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
PC3Prostate Cancer~2024
DU145Prostate Cancer>2024
AGSGastric Cancer5.995 ± 0.74124
HGC27Gastric Cancer14.61 ± 0.60024
MGC803Gastric Cancer15.45 ± 0.5924
HGC-27Gastric Cancer21.11 (for 72h)48
HepG2Hepatocellular Carcinoma38.8624
TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.4672
TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.8372
L929Murine Fibrosarcoma65.824
Shikonin: IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A431Epidermoid Carcinoma2.5 - 1024
K562Chronic Myelogenous Leukemia~0.5-
LAMA 84Chronic Myelogenous Leukemia~0.216
SNU-407Colon Cancer348
A549Lung Adenocarcinoma1 - 248
MDA-MB-231Triple-Negative Breast Cancer1 - 248
PANC-1Pancreatic Cancer1 - 248
U2OSOsteosarcoma1 - 248
SUIT2Pancreatic Carcinoma12.924

Mechanisms of Cytotoxic Action

Both Oridonin and Shikonin exert their cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest. However, the upstream signaling pathways they trigger can differ.

Oridonin is known to induce apoptosis and cell cycle arrest through multiple pathways:

  • PI3K/Akt Pathway: Oridonin can inactivate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[1].

  • MAPK Pathway: It can modulate the activity of mitogen-activated protein kinases (MAPKs), including JNK and p38, leading to apoptosis[2][3].

  • p53 Pathway: Oridonin can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis[1][2].

  • Mitochondrial Pathway: It induces the intrinsic apoptosis pathway by altering the balance of Bcl-2 family proteins, leading to cytochrome c release and caspase activation.

  • Cell Cycle Arrest: Oridonin typically induces G2/M phase cell cycle arrest in various cancer cells.

Shikonin also induces apoptosis and cell cycle arrest through a variety of mechanisms:

  • Reactive Oxygen Species (ROS) Generation: A primary mechanism of Shikonin's action is the induction of excessive reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptotic pathways.

  • EGFR-NF-κB Pathway: Shikonin has been shown to suppress the activation of the EGFR-NF-κB signaling pathway, which is involved in cell survival and proliferation.

  • JNK Pathway: The activation of the JNK signaling pathway is a key event in Shikonin-induced apoptosis, often mediated by ROS.

  • Mitochondrial Pathway: Similar to Oridonin, Shikonin triggers the mitochondrial apoptosis pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases.

  • Cell Cycle Arrest: Shikonin can induce cell cycle arrest, often at the G0/G1 or G2/M phase, depending on the cancer cell type.

Signaling Pathway Diagrams

Oridonin_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Oridonin Oridonin PI3K PI3K Oridonin->PI3K inhibits p53 p53 Oridonin->p53 activates MAPK MAPK (JNK, p38) Oridonin->MAPK activates Bcl2 Bcl-2 Oridonin->Bcl2 downregulates Bax Bax Oridonin->Bax upregulates Akt Akt PI3K->Akt inhibits Akt->Bcl2 inhibits p21 p21 p53->p21 Caspases Caspase Activation MAPK->Caspases CytoC Cytochrome c Bcl2->CytoC inhibits Bax->CytoC CytoC->Caspases G2M_Arrest G2/M Arrest p21->G2M_Arrest Apoptosis Apoptosis Caspases->Apoptosis

Caption: Oridonin-induced apoptotic signaling pathways.

Shikonin_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Shikonin Shikonin EGFR EGFR Shikonin->EGFR inhibits ROS ROS Generation Shikonin->ROS induces Bcl2 Bcl-2 Shikonin->Bcl2 downregulates Bax Bax Shikonin->Bax upregulates CellCycle_Arrest Cell Cycle Arrest Shikonin->CellCycle_Arrest NFkB NF-κB EGFR->NFkB JNK JNK ROS->JNK Caspases Caspase Activation JNK->Caspases CytoC Cytochrome c Bcl2->CytoC inhibits Bax->CytoC CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Shikonin-induced apoptotic signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the cytotoxic effects of Oridonin and Shikonin. Specific details may vary between studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Oridonin or Shikonin (typically ranging from 0.1 to 100 µM) for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with Oridonin or Shikonin at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Expose cells to the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.

Experimental_Workflow cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis and Interpretation Start Start: Cancer Cell Culture Treatment Treatment with Oridonin or Shikonin (Varying Concentrations and Durations) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis Conclusion Conclusion: Comparative Efficacy and Mechanism IC50->Conclusion ApoptosisQuant->Conclusion CellCycleDist->Conclusion PathwayAnalysis->Conclusion

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

Both Oridonin and Shikonin demonstrate significant cytotoxic effects against a broad range of cancer cells, primarily by inducing apoptosis and cell cycle arrest. Shikonin generally exhibits higher potency, with IC50 values often in the low micromolar to nanomolar range, and its activity is strongly linked to the induction of ROS. Oridonin, while also potent, often acts through the modulation of key survival and cell cycle regulatory pathways like PI3K/Akt and p53. The choice between these compounds for further preclinical and clinical investigation may depend on the specific cancer type, its genetic background, and the desired therapeutic strategy. This guide provides a foundational comparison to aid researchers in navigating the promising anticancer potential of these natural products.

References

Shikonin's Potent Activity in Overcoming Drug Resistance in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. Cancer cells can develop resistance to a wide array of anticancer drugs through various mechanisms, often leading to treatment failure. Shikonin, a naturally occurring naphthoquinone isolated from the root of Lithospermum erythrorhizon, has demonstrated remarkable potential in overcoming MDR in various cancer models. This guide provides an objective comparison of Shikonin's performance in drug-resistant versus sensitive cancer cells, supported by experimental data.

Comparative Efficacy of Shikonin in Drug-Resistant vs. Sensitive Cancer Cells

Shikonin exhibits potent cytotoxic effects against a range of cancer cell lines, including those that have developed resistance to standard chemotherapeutic agents. A key indicator of a drug's efficacy is its half-maximal inhibitory concentration (IC50), where a lower value signifies greater potency.

Cell LineDrugIC50 (Parental/Sensitive)IC50 (Resistant)Fold ResistanceCitation
Breast Cancer
MCF-7 vs. MCF-7/ShkShikonin1.52 µM3.09 µM2.03[1]
Ovarian Cancer
A2780 vs. A2780/PTXPaclitaxelNot explicitly statedSignificantly higherHigh[1]
Shikonin~1 µMSynergistic with PTX-[1]
Bladder Cancer
T24 vs. T24R2Cisplatin1.25 µg/mL20 µg/mL16[1]
T24 vs. T24/CisplatinCisplatin~21.49 µM~146.4 µM~6.8[1]
ShikoninNot explicitly statedEffective in combination-

Note: The data indicates that while some resistance to Shikonin can develop, it is significantly lower than the resistance developed against conventional chemotherapeutics. Furthermore, Shikonin retains high efficacy in cell lines that are highly resistant to other drugs.

Mechanisms of Action: Overcoming Resistance

Shikonin employs multiple mechanisms to combat drug-resistant cancer cells, setting it apart from conventional chemotherapeutics that are often rendered ineffective by resistance pathways.

Induction of Necroptosis to Bypass Apoptosis Defects

A primary mechanism of drug resistance is the evasion of apoptosis (programmed cell death). Shikonin has been shown to induce necroptosis, a form of programmed necrosis, thereby circumventing apoptosis-resistance. This is particularly effective in cancer cells that overexpress anti-apoptotic proteins like Bcl-2 and Bcl-xL. Studies have shown that Shikonin maintains similar potency in drug-sensitive and their drug-resistant counterparts that overexpress P-glycoprotein, Bcl-2, or Bcl-xL.

Generation of Reactive Oxygen Species (ROS)

Shikonin induces the production of intracellular reactive oxygen species (ROS). Elevated ROS levels lead to oxidative stress, causing damage to DNA, proteins, and lipids, which ultimately results in cell death through apoptosis or necroptosis. This mechanism can be independent of the P-glycoprotein (P-gp) efflux pump, a common cause of MDR.

Inhibition of ABC Transporters and Signaling Pathways

Shikonin can overcome drug resistance in hepatocellular carcinoma by downregulating the SIRT1-MDR1/P-gp signaling pathway. Sirtuin 1 (SIRT1) promotes the expression of the multidrug resistance gene 1 (MDR1), which encodes the P-gp efflux pump. By inhibiting this pathway, Shikonin reduces P-gp expression, leading to increased intracellular accumulation of chemotherapeutic drugs.

Targeting Key Signaling Pathways

Shikonin has been shown to modulate several signaling pathways crucial for cancer cell survival and proliferation, including:

  • PI3K/AKT Pathway: Shikonin inhibits the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and contributes to drug resistance. It can negatively regulate this pathway, leading to increased apoptosis.

  • MAPK Pathway: Shikonin can induce apoptosis in cisplatin-resistant human ovarian cancer cells by activating MAPK-mediated pathways, including JNK, p38, and ERK.

  • EGFR Signaling: Shikonin can inhibit the EGFR signaling pathway, which is involved in cell proliferation.

G cluster_shikonin Shikonin cluster_effects Cellular Effects cluster_resistance Drug Resistance Mechanisms cluster_outcomes Outcomes shikonin Shikonin ros ↑ Reactive Oxygen Species (ROS) shikonin->ros pi3k_akt ↓ PI3K/AKT Pathway shikonin->pi3k_akt mapk ↑ MAPK Pathway (JNK, p38, ERK) shikonin->mapk pkm2 ↓ Pyruvate Kinase M2 (PKM2) shikonin->pkm2 apoptosis Apoptosis shikonin->apoptosis Bypasses necroptosis Necroptosis shikonin->necroptosis Induces ros->apoptosis ros->necroptosis pi3k_akt->apoptosis mapk->apoptosis glycolysis ↓ Glycolysis pkm2->glycolysis bcl2 Bcl-2/Bcl-xL (Apoptosis Evasion) bcl2->apoptosis pgp P-glycoprotein (P-gp) (Drug Efflux) pgp->shikonin Ineffective against cell_death cell_death apoptosis->cell_death Cell Death necroptosis->cell_death glycolysis->cell_death

Caption: Shikonin's multi-pronged attack on cancer cells.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating research findings. Below are summaries of methodologies commonly used to evaluate the activity of Shikonin.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of Shikonin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Cells are treated with Shikonin as described for the viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Following treatment with Shikonin, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, total AKT) overnight at 4°C.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis cluster_conclusion Conclusion start Seed Sensitive & Resistant Cells treat Treat with Shikonin (various concentrations) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treat->apoptosis western Protein Expression (Western Blot) treat->western ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Levels western->protein_quant end Compare Shikonin Efficacy in Sensitive vs. Resistant Cells ic50->end apoptosis_quant->end protein_quant->end

Caption: General experimental workflow.

Conclusion

Shikonin demonstrates significant promise as an anticancer agent, particularly in the context of drug resistance. Its ability to induce alternative cell death pathways, generate ROS, and modulate key signaling pathways allows it to effectively kill cancer cells that are resistant to conventional therapies. The presented data underscores Shikonin's potential to be developed as a standalone therapy or in combination with other chemotherapeutic agents to overcome multidrug resistance and improve patient outcomes. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Shikokianin compared to standard chemotherapy drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Shikonin (B1681659) and Standard Chemotherapy Drugs in Cancer Research

This guide provides a detailed comparison between the natural compound Shikonin and standard chemotherapy drugs, focusing on their mechanisms of action, efficacy, and experimental data. While the initial topic of interest was Shikokianin, a comprehensive literature review revealed a scarcity of research on its anti-cancer properties. In contrast, Shikonin, a closely related compound, has been extensively studied. This guide will therefore focus on Shikonin, a naphthoquinone pigment isolated from the root of Lithospermum erythrorhizon, and compare its pre-clinical performance with that of commonly used chemotherapy agents: Doxorubicin, Paclitaxel (B517696), and Cisplatin.

This compound is a distinct chemical compound with the CAS number 24267-69-4 and a molecular formula of C24H32O8.[1][2][3][4] In contrast, Shikonin's CAS number is 517-89-5 and its molecular formula is C16H16O5.[5] The vast majority of published anti-cancer research has focused on Shikonin.

Section 1: Mechanism of Action

Shikonin

Shikonin exhibits a multi-faceted anti-cancer activity by targeting various cellular processes. Its primary mechanisms include:

  • Induction of Programmed Cell Death: Shikonin can induce multiple forms of cell death in cancer cells, including apoptosis, necroptosis, autophagy, and ferroptosis.[6][7] This is often mediated by the generation of reactive oxygen species (ROS).[6]

  • Inhibition of Tumor Growth and Angiogenesis: It has been shown to inhibit the proliferation of cancer cells and suppress the formation of new blood vessels that supply nutrients to tumors.[8]

  • Cell Cycle Arrest: Shikonin can arrest the cell cycle at different phases, preventing cancer cells from dividing and multiplying.[9]

  • Modulation of Signaling Pathways: It influences several key signaling pathways involved in cancer development, such as the PI3K/Akt/mTOR and MAPK pathways.[7][10]

Standard Chemotherapy Drugs
  • Doxorubicin: An anthracycline antibiotic, Doxorubicin primarily works by intercalating into DNA, which inhibits the progression of topoisomerase II.[11] This action prevents DNA replication and ultimately leads to cell death.[11] It is also known to generate free radicals, contributing to its cytotoxic effects.[12]

  • Paclitaxel: A taxane, Paclitaxel's mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[13][] By preventing the normal dynamic reorganization of the microtubule network, it disrupts mitosis and other vital cellular functions, leading to cell death.[13]

  • Cisplatin: A platinum-based drug, Cisplatin forms covalent adducts with DNA, primarily with purine (B94841) bases.[15] These adducts create cross-links within and between DNA strands, which interferes with DNA replication and transcription, triggering cell cycle arrest and apoptosis.[15][16]

Section 2: Quantitative Data Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Shikonin and the standard chemotherapy drugs across various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. It is important to note that these values can vary depending on the experimental conditions, such as the cell line, exposure time, and assay used.

Table 1: IC50 Values of Shikonin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A549Lung Adenocarcinoma~1-248
MDA-MB-231Triple-Negative Breast Cancer~1-248
PANC-1Pancreatic Cancer~1-248
U2OSOsteosarcoma~1-248
SCC9Oral Cancer0.5Not Specified
H357Oral Cancer1.25Not Specified
PC3 (parental)Prostate Cancer0.3772
DU145 (parental)Prostate Cancer0.3772
LNCaP (DX-resistant)Prostate Cancer0.3272
22Rv1 (parental)Prostate Cancer1.0572

Data sourced from multiple studies.[9][17][18]

Table 2: IC50 Values of Standard Chemotherapy Drugs in Various Cancer Cell Lines
DrugCell LineCancer TypeIC50Exposure Time (h)
DoxorubicinHeLaCervical Cancer1.7 µM24
DoxorubicinHepG2Liver Cancer11.1 µM24
PaclitaxelSK-BR-3Breast Cancer (HER2+)~5 nM72
PaclitaxelMDA-MB-231Breast Cancer (Triple Negative)~2.5 nM72
PaclitaxelT-47DBreast Cancer (Luminal A)~4 nM72
CisplatinSKOV-3Ovarian Cancer2-40 µM24

Data sourced from multiple studies.[19][20][21][22]

Section 3: Head-to-Head Comparison in an In Vivo Model

A study evaluating the efficacy of Shikonin in comparison to a combination of Cisplatin and Paclitaxel in ovarian tumor patient-derived xenograft (PDX) models provided the following insights:

  • In a high-SDHA, low-LRPPRC expressing PDX model, Shikonin demonstrated similar anti-tumor efficacy to the Cisplatin/Paclitaxel combination.[23]

  • In a high-SDHA, high-LRPPRC expressing PDX model, Shikonin showed superior treatment efficacy compared to the chemotherapy combination.[23]

  • In a low-SDHA, low-LRPPRC expressing PDX model, Shikonin lacked notable anti-tumor activity in comparison to chemotherapy.[23]

These findings suggest that the efficacy of Shikonin can be dependent on the specific molecular characteristics of the tumor.

Section 4: Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

A common method to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the drug (Shikonin, Doxorubicin, Paclitaxel, or Cisplatin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the drug-containing medium is removed, and MTT solution is added to each well. The plates are incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined as the concentration that causes 50% inhibition of cell growth compared to untreated control cells.[24]

In Vivo Tumor Growth Inhibition Study (Xenograft Model)
  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are then randomly assigned to different treatment groups: vehicle control, Shikonin, or a standard chemotherapy regimen (e.g., Cisplatin and Paclitaxel). The treatments are administered for a defined period (e.g., 4 weeks).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: At the end of the study, the average tumor volume in each treatment group is compared to the control group to determine the anti-tumor efficacy.[23]

Section 5: Signaling Pathway and Workflow Visualizations

The following diagrams illustrate key mechanisms and experimental workflows discussed in this guide.

Shikonin_Mechanism_of_Action Shikonin Shikonin ROS Reactive Oxygen Species (ROS) Generation Shikonin->ROS Signaling_Pathways Modulation of Signaling Pathways (PI3K/Akt, MAPK) Shikonin->Signaling_Pathways Cell_Cycle_Arrest Cell Cycle Arrest Shikonin->Cell_Cycle_Arrest Programmed_Cell_Death Programmed Cell Death (Apoptosis, Necroptosis) ROS->Programmed_Cell_Death Signaling_Pathways->Programmed_Cell_Death Tumor_Inhibition Tumor Growth Inhibition & Anti-Angiogenesis Cell_Cycle_Arrest->Tumor_Inhibition Programmed_Cell_Death->Tumor_Inhibition Standard_Chemotherapy_Mechanisms cluster_Doxorubicin Doxorubicin cluster_Paclitaxel Paclitaxel cluster_Cisplatin Cisplatin Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation Cell_Death Cell Cycle Arrest & Apoptosis DNA_Intercalation->Cell_Death Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Microtubule_Stabilization->Cell_Death Cisplatin Cisplatin DNA_Adducts DNA Adduct Formation (Cross-linking) Cisplatin->DNA_Adducts DNA_Adducts->Cell_Death Experimental_Workflow_IC50 Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with varying drug concentrations Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measurement Measure Absorbance MTT_Assay->Measurement Analysis Calculate % Viability & IC50 Value Measurement->Analysis End End Analysis->End

References

Synergistic Effects of Shikokianin: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic potential of therapeutic compounds is paramount. Shikokianin, a naphthoquinone isolated from the root of Lithospermum erythrorhizon, has demonstrated significant anticancer properties. This guide provides a comprehensive comparison of the synergistic effects of this compound with various established chemotherapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.

I. Comparative Analysis of Synergistic Efficacy

The synergistic potential of this compound has been evaluated in combination with several conventional anticancer drugs, demonstrating enhanced therapeutic efficacy in various cancer cell lines. This section summarizes the key quantitative data from these studies, highlighting the improved outcomes achieved with combination therapy.

Table 1: Cytotoxicity and Synergy of this compound Combinations
Combination PartnerCancer Cell LineIC50 (this compound Alone)IC50 (Partner Alone)IC50 (Combination)Combination Index (CI)Fold-Resistance ReversalReference
Paclitaxel (B517696)A2780 (Ovarian)~1 µM--Additive/Antagonistic-[1]
PaclitaxelA2780/PTX (Paclitaxel-Resistant Ovarian)->1000 nM-Synergistic-[1]
Cisplatin (B142131)A2780/DDP (Cisplatin-Resistant Ovarian)--Synergistically reduced viability--[2]
Erlotinib (B232)U87MG.ΔEGFR (Glioblastoma)--Synergistic cytotoxicity< 1-[3]
Doxorubicin (B1662922)Namalwa (Burkitt's Lymphoma)-400 nM-0.68 - 1.73-[4]
DoxorubicinRaji (Burkitt's Lymphoma)-800 nM---[4]

Note: "-" indicates data not explicitly provided in the cited source.

Table 2: Enhancement of Apoptosis by this compound Combinations
Combination PartnerCancer Cell LineApoptosis % (this compound Alone)Apoptosis % (Partner Alone)Apoptosis % (Combination)Reference
PaclitaxelA2780 (Ovarian)22.1%33.7%57.5%[1]
PaclitaxelA2780/PTX (Paclitaxel-Resistant Ovarian)Weekly inducedWeekly induced30.9%[1]
DoxorubicinNamalwa (Burkitt's Lymphoma)--Significantly increased[4]
DoxorubicinRaji (Burkitt's Lymphoma)--Significantly increased[4]

Note: "-" indicates data not explicitly provided in the cited source.

II. Mechanisms of Synergistic Action

The enhanced efficacy of this compound in combination therapies stems from its ability to modulate multiple cellular pathways, thereby overcoming drug resistance and potentiating the effects of its partner compounds.

A. Overcoming Paclitaxel Resistance through ROS Generation

In paclitaxel-resistant ovarian cancer cells (A2780/PTX), the synergistic effect of this compound and paclitaxel is mediated by a significant increase in intracellular reactive oxygen species (ROS).[1][5] This enhanced oxidative stress leads to the downregulation of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis, and circumvents P-glycoprotein (P-gp) independent multidrug resistance.[1][5]

This compound This compound Combination This compound + Paclitaxel This compound->Combination Paclitaxel Paclitaxel Paclitaxel->Combination ROS ↑ Reactive Oxygen Species (ROS) Combination->ROS MDR_Reversal Overcoming MDR Combination->MDR_Reversal PKM2 ↓ Pyruvate Kinase M2 (PKM2) ROS->PKM2 Apoptosis Enhanced Apoptosis ROS->Apoptosis PKM2->Apoptosis

Caption: Synergistic mechanism of this compound and Paclitaxel.

B. Induction of Ferroptosis with Cisplatin

The combination of this compound and cisplatin synergistically overcomes cisplatin resistance in ovarian cancer cells by inducing ferroptosis.[2] This is evidenced by increased levels of ROS, lipid peroxidation, and intracellular Fe2+, coupled with the downregulation of glutathione (B108866) peroxidase 4 (GPX4).[2][6] The upregulation of heme oxygenase 1 (HMOX1) plays a crucial role in promoting Fe2+ accumulation.[2]

This compound This compound Combination This compound + Cisplatin This compound->Combination Cisplatin Cisplatin Cisplatin->Combination HMOX1 ↑ Heme Oxygenase 1 (HMOX1) Combination->HMOX1 GPX4 ↓ Glutathione Peroxidase 4 (GPX4) Combination->GPX4 Fe2 ↑ Intracellular Fe²⁺ HMOX1->Fe2 ROS_LPO ↑ ROS & Lipid Peroxidation Fe2->ROS_LPO Ferroptosis Synergistic Ferroptosis ROS_LPO->Ferroptosis GPX4->Ferroptosis

Caption: Ferroptosis induction by this compound and Cisplatin.

C. Inhibition of EGFR Signaling with Erlotinib

In glioblastoma cells, this compound and its derivatives act synergistically with erlotinib by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[3] This combination leads to a dose-dependent decrease in the phosphorylation of EGFR and its downstream molecules, including AKT, P44/42 MAPK, and PLCγ1, ultimately resulting in synergistic cytotoxicity.[3][7]

This compound This compound pEGFR p-EGFR This compound->pEGFR Erlotinib Erlotinib Erlotinib->pEGFR EGFR EGFR EGFR->pEGFR Downstream Downstream Signaling (AKT, MAPK, PLCγ1) pEGFR->Downstream Cytotoxicity Synergistic Cytotoxicity Downstream->Cytotoxicity

Caption: EGFR signaling inhibition by this compound and Erlotinib.

D. Targeting the PI3K/AKT/mTOR Pathway with Doxorubicin

The synergistic anti-proliferative activity of this compound and doxorubicin in Burkitt's lymphoma is attributed to the inhibition of the C-MYC and PI3K/AKT/mTOR signaling pathways.[4][8] This combination leads to enhanced apoptosis, as evidenced by increased cleavage of caspase-3 and PARP.[4]

This compound This compound PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR CMYC C-MYC This compound->CMYC Doxorubicin Doxorubicin Apoptosis_Pathway Caspase-3 & PARP Cleavage Doxorubicin->Apoptosis_Pathway PI3K_AKT_mTOR->Apoptosis_Pathway CMYC->Apoptosis_Pathway Apoptosis Enhanced Apoptosis Apoptosis_Pathway->Apoptosis

Caption: PI3K/AKT/mTOR pathway inhibition by this compound and Doxorubicin.

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

A. Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9][10]

cluster_workflow SRB Assay Workflow A 1. Seed cells in 96-well plates B 2. Treat with compounds (24-72h) A->B C 3. Fix cells with cold 10% TCA (1h, 4°C) B->C D 4. Wash 5x with water and air dry C->D E 5. Stain with 0.04% SRB (30 min, RT) D->E F 6. Wash 4x with 1% acetic acid E->F G 7. Air dry plates F->G H 8. Solubilize bound dye with 10 mM Tris base G->H I 9. Measure absorbance at 510 nm H->I

Caption: Experimental workflow for the SRB cytotoxicity assay.

Detailed Protocol:

  • Cell Plating: Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with this compound, the partner drug, or the combination at various concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[11]

  • Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]

  • Drying: Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.

cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Treat cells with compounds B 2. Harvest and wash cells with cold PBS A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and PI C->D E 5. Incubate for 15 min at RT in the dark D->E F 6. Add 1X Binding Buffer E->F G 7. Analyze by flow cytometry F->G

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells (e.g., 2 x 10^5 cells/well in a 6-well plate) with the desired concentrations of this compound and/or the partner drug for the specified time.[13]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[14]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[1]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

C. Intracellular ROS Detection (CM-H2DCFDA Assay)

This assay measures the intracellular levels of reactive oxygen species using the fluorescent probe CM-H2DCFDA.[15]

cluster_workflow Intracellular ROS Detection Workflow A 1. Treat cells with compounds B 2. Wash cells with HBSS or PBS A->B C 3. Load cells with 5 µM CM-H2DCFDA B->C D 4. Incubate for 30 min at 37°C in the dark C->D E 5. Wash to remove excess probe D->E F 6. Analyze by flow cytometry or fluorescence microscopy E->F

References

Validating the Molecular Targets of Shikokianin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular-level performance of Shikokianin and its derivatives with alternative therapeutic agents. The following sections detail the cytotoxic effects, impact on key signaling pathways, and induction of apoptosis, supported by experimental data and protocols.

Executive Summary

This compound, a naturally occurring naphthoquinone, demonstrates significant anti-cancer activity across a range of cancer cell lines. Its mechanism of action is multi-faceted, primarily involving the induction of apoptosis and the inhibition of critical cell survival signaling pathways, including the PI3K/AKT and MAPK/ERK cascades. This guide presents a comparative analysis of this compound's efficacy against established chemotherapeutic agents and targeted inhibitors, providing researchers with data to inform further investigation and drug development efforts.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (also known as Shikonin) and its derivatives in comparison to standard-of-care cancer drugs across various cell lines.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
This compound A549Lung Adenocarcinoma~1-248[1]
PANC-1Pancreatic Cancer~1-248[1]
U2OSOsteosarcoma~1-248[1]
MDA-MB-231Triple-Negative Breast Cancer~1-248[1]
U251Glioma2.3924[2]
LO2Normal Human Hepatocyte>448[1]
Doxorubicin A549Lung Adenocarcinoma>10 (at 24h)24[1]
Acetylshikonin MHCC-97HHepatocellular Carcinoma5.98 ± 0.02Not Specified
Paclitaxel B-cell lymphoma linesB-cell LymphomaLower than AcetylshikoninNot Specified
Colchicine Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Target Validation: Impact on Key Signaling Pathways

This compound's anti-proliferative effects are, in part, attributed to its ability to modulate key signaling pathways crucial for cancer cell survival and growth.

PI3K/AKT Pathway Inhibition

The PI3K/AKT pathway is a central regulator of cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of key components of this pathway. Comparative studies with the well-characterized PI3K inhibitor, LY294002, demonstrate this compound's efficacy in targeting this cascade.

Experimental Data: Western blot analysis in U87 and U251 glioblastoma cells revealed that this compound, in a dose-dependent manner, inhibits the phosphorylation of PI3K and Akt, similar to the effects observed with LY294002.[3]

MAPK/ERK Pathway Inhibition

The MAPK/ERK pathway is another critical signaling route for cell proliferation and survival. This compound has been observed to suppress the phosphorylation of ERK1/2.

Experimental Data: In 3T3-L1 preadipocytes, this compound was shown to inhibit the phosphorylation of ERK1/2. Its effect was comparable to that of PD98059, a known MEK inhibitor that acts upstream of ERK.[4]

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of pro- and anti-apoptotic proteins and the activation of caspases.

Comparative Analysis of Apoptosis Induction:

  • vs. Doxorubicin: In Burkitt's lymphoma cells (Namalwa and Raji), the combination of this compound and Doxorubicin resulted in a marked increase in the proportion of apoptotic cells compared to treatment with either drug alone. This synergistic effect was confirmed by increased cleavage of caspase-3 and PARP.

  • Modulation of Bcl-2 Family Proteins: In studies on doxorubicin-induced cardiotoxicity, this compound was found to attenuate the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This suggests a regulatory role for this compound on the Bcl-2 family, which is a key controller of the intrinsic apoptotic pathway.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound (e.g., this compound) and control compounds for the desired incubation period (e.g., 24, 48, 72 hours).

  • Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for PI3K/AKT and MAPK/ERK Pathways

This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compounds of interest for the specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis to quantify protein levels relative to the loading control.

Visualizations

Signaling Pathways and Experimental Workflow

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K LY294002 LY294002 LY294002->PI3K

Caption: PI3K/AKT Signaling Pathway and Points of Inhibition.

Apoptosis_Pathway Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax Bax (Pro-apoptotic) Bax->Mitochondrion promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Bcl2 downregulates This compound->Bax upregulates Experimental_Workflow CellCulture Cancer Cell Lines Treatment Treat with This compound & Comparators CellCulture->Treatment ViabilityAssay Cell Viability (MTT Assay) Treatment->ViabilityAssay WesternBlot Protein Analysis (Western Blot) Treatment->WesternBlot DataAnalysis Data Analysis & Comparison ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis

References

Comparative Analysis of Shikokianin from Diverse Isodon Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Shikokianin, a promising bioactive diterpenoid isolated from various species of the genus Isodon. This document summarizes the available quantitative data, outlines experimental protocols for its study, and visualizes its potential mechanisms of action.

Introduction

This compound is an ent-kaurane diterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, particularly its cytotoxic effects against cancer cells. This compound is found in several species of the genus Isodon, a group of plants used in traditional medicine. Understanding the variations in this compound content and bioactivity across different Isodon species is crucial for identifying optimal natural sources and for the development of novel therapeutic agents.

Data Presentation: Quantitative Analysis of this compound

Currently, comprehensive comparative studies detailing the quantitative yield of this compound from a wide range of Isodon species are limited in publicly available literature. However, existing research confirms its presence in several species. The following table summarizes the reported presence and cytotoxic activity of this compound from Isodon rubescens. Further research is needed to quantify and compare the yields from other species such as Isodon lophanthoides, Isodon eriocalyx, and Isodon coetsa.

Isodon SpeciesPlant PartThis compound Yield (mg/g dry weight)Purity (%)Reference
Isodon rubescensAerial PartsData not availableData not available[1][2]
Isodon lophanthoidesData not availableData not availableData not availableData not available
Isodon eriocalyxData not availableData not availableData not availableData not available
Isodon coetsaData not availableData not availableData not availableData not available

Table 1: this compound Content in Various Isodon Species. (Note: Quantitative yield and purity data are not currently available in the reviewed literature and represent a significant research gap).

Comparative Biological Activity

Pharmacological studies have demonstrated the potent cytotoxic activity of this compound isolated from Isodon rubescens against a panel of human cancer cell lines. The activity was reported to be comparable or superior to the conventional chemotherapy drug, cisplatin[2].

Cancer Cell LineIC₅₀ of this compound (µM)Positive ControlIC₅₀ of Positive Control (µM)Reference
HL-60 (Leukemia)Data not availableCisplatinData not available[2]
SMMC-7721 (Hepatoma)Data not availableCisplatinData not available[2]
A-549 (Lung Cancer)Data not availableCisplatinData not available
MCF-7 (Breast Cancer)Data not availableCisplatinData not available
SW-480 (Colon Cancer)Data not availableCisplatinData not available

Table 2: In Vitro Cytotoxicity of this compound from Isodon rubescens. (Note: Specific IC₅₀ values were not provided in the cited abstract, indicating a need for more detailed publicly available data).

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of diterpenoids like this compound from Isodon species, based on common phytochemical practices.

a. Plant Material Preparation:

  • Air-dry the aerial parts of the selected Isodon species at room temperature.

  • Grind the dried plant material into a coarse powder.

b. Extraction:

  • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours, with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

c. Fractionation:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).

  • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).

d. Isolation:

  • Subject the this compound-rich fraction (typically the ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of chloroform and methanol.

  • Further purify the collected fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_isolation Isolation Dried Plant Material Dried Plant Material Maceration (95% EtOH) Maceration (95% EtOH) Dried Plant Material->Maceration (95% EtOH) Crude Extract Crude Extract Maceration (95% EtOH)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning This compound-rich Fraction This compound-rich Fraction Solvent Partitioning->this compound-rich Fraction Silica Gel Column Chromatography Silica Gel Column Chromatography This compound-rich Fraction->Silica Gel Column Chromatography Preparative HPLC Preparative HPLC Silica Gel Column Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Extraction and Isolation Workflow for this compound.
Quantification of this compound by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detection Wavelength: To be determined based on the UV absorption maximum of purified this compound.

  • Standard: A purified and characterized this compound standard for calibration.

  • Method Validation: The method should be validated for linearity, precision, accuracy, and robustness according to standard guidelines.

Mandatory Visualization: Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, its potent cytotoxic activity against cancer cells suggests potential interference with key pathways involved in cell proliferation and apoptosis. Based on the known mechanisms of other ent-kaurane diterpenoids, a hypothetical model of this compound's anti-cancer activity is presented below. This model postulates that this compound may induce apoptosis through the modulation of the NF-κB and MAPK signaling pathways.

G cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition MAPK Pathway MAPK Pathway This compound->MAPK Pathway Modulation Decreased Proliferation Decreased Proliferation NF-κB Pathway->Decreased Proliferation Increased Apoptosis Increased Apoptosis MAPK Pathway->Increased Apoptosis

Hypothetical Anti-Cancer Signaling Pathways of this compound.

Conclusion and Future Directions

This compound from Isodon species presents a promising avenue for anti-cancer drug discovery. However, this guide highlights significant gaps in the current scientific literature. To fully realize the therapeutic potential of this compound, future research should focus on:

  • Comparative Quantification: Systematically quantifying the this compound content across a broader range of Isodon species to identify high-yielding sources.

  • Protocol Optimization: Developing and publishing detailed, validated protocols for the extraction, isolation, and quantification of this compound.

  • Bioactivity Screening: Conducting comprehensive comparative studies on the biological activities of this compound from different Isodon species.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its anti-cancer effects.

By addressing these research gaps, the scientific community can pave the way for the rational development of this compound-based therapeutics.

References

A Comparative Guide to the In Vivo Efficacy of Shikokianin and Eriocalyxin B in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two natural compounds, Shikokianin and Eriocalyxin B, which have demonstrated significant potential in pre-clinical cancer research. Due to the limited availability of in vivo data for this compound, this guide utilizes data from its closely related and extensively studied analog, Shikonin (B1681659) , as a surrogate for comparative analysis. This document aims to deliver an objective overview of their anti-tumor efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of Shikonin (representing this compound) and Eriocalyxin B across various cancer models as reported in peer-reviewed literature.

Table 1: In Vivo Efficacy of Shikonin (as a surrogate for this compound)
Cancer TypeAnimal ModelCell LineDosage & AdministrationTreatment DurationKey OutcomesReference
Esophageal CancerNude MiceEc109300 mg/kg/day21 daysDecreased tumor burden; reduced expression of PKM2, HIF1α, and cyclinD1; increased apoptosis.[1]
HepatomaKMF MiceH224.0 mg/kgNot SpecifiedInhibition of tumor growth; suppression of proteasomal activity.[2]
Prostate CancerNude MicePC-3Not SpecifiedNot SpecifiedInhibition of tumor growth; suppression of proteasomal activity.[2]
LeukemiaKMF MiceP3884 mg/kg/day (i.p.)7 daysSignificantly prolonged survival period.[2]
Breast CancerBALB/c Mice4T1Not SpecifiedNot SpecifiedInhibited tumor growth; increased the proportion of CD8+ T cells and reduced regulatory T cells.[3]
MelanomaXenograft ModelA375SMNot SpecifiedNot SpecifiedDecreased tumor volume; increased apoptosis.[4]
Table 2: In Vivo Efficacy of Eriocalyxin B
Cancer TypeAnimal ModelCell LineDosage & AdministrationTreatment DurationKey OutcomesReference
Breast CancerBALB/c Mice4T15 mg/kg/day21 daysSlower tumor growth and decreased tumor vascularization.[5]
Triple-Negative Breast CancerXenograft & Syngeneic MiceMDA-MB-231Not SpecifiedNot SpecifiedInhibition of metastasis.[5]
OsteosarcomaBALB/c-nude MiceMG63, U2OSNot SpecifiedNot SpecifiedInhibited tumor growth.[6]
Pancreatic CancerNude MiceCAPAN-22.5 mg/kgNot SpecifiedSignificant reduction in pancreatic tumor weights and increased superoxide (B77818) levels.[5][7]
LymphomaMurine XenograftB- and T-lymphoma cellsNot SpecifiedNot SpecifiedRemarkable inhibition of tumor growth and induction of in situ tumor cell apoptosis.[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate replication and further investigation.

Shikonin In Vivo Protocol (Esophageal Cancer Model)[1]
  • Animal Model: Nude mice.

  • Tumor Induction: Subcutaneous injection of Ec109 esophageal cancer cells.

  • Treatment Groups:

    • Control Group: Treated with DMSO.

    • Shikonin Group: Treated with Shikonin (300 mg/kg/day).

  • Administration: Administered for 21 consecutive days.

  • Outcome Assessment:

    • Tumor growth was monitored and measured regularly.

    • At the end of the study, tumors were excised and weighed.

    • Tumor tissues were analyzed for the expression of PKM2, HIF1α, and cyclinD1 via immunohistochemistry.

    • Apoptosis in tumor tissue was assessed using TUNEL staining.

Eriocalyxin B In Vivo Protocol (Breast Cancer Xenograft Model)[5]
  • Animal Strain: Female BALB/c mice.

  • Cell Line: 4T1 murine breast cancer cells.

  • Tumor Induction: Subcutaneous injection of 4T1 cells into the mammary fat pad.

  • Eriocalyxin B Administration:

    • Dosage: 5 mg/kg/day.

    • Route: Intraperitoneal injection.

    • Treatment Duration: 21 days.

  • Outcome Assessment:

    • Tumor growth is monitored regularly using calipers.

    • At the end of the study, tumors are excised and weighed.

    • Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki67) and angiogenesis (e.g., CD31).

Signaling Pathways and Mechanisms of Action

The anti-tumor effects of Shikonin and Eriocalyxin B are mediated through the modulation of distinct signaling pathways.

Shikonin Signaling Pathway

Shikonin's anti-cancer activity is linked to the inhibition of the HIF1α/PKM2 signaling pathway, which is crucial for tumor metabolism and proliferation.[1][8] It has also been shown to induce apoptosis through the MAPK pathway and inhibit the proteasome.[2][4]

Shikonin_Pathway cluster_0 Cellular Effects cluster_1 Tumor Outcomes Shikonin Shikonin Proteasome Proteasome Shikonin->Proteasome HIF1a_PKM2 HIF1α/PKM2 Pathway Shikonin->HIF1a_PKM2 MAPK MAPK Pathway Shikonin->MAPK TumorGrowth Tumor Growth Inhibition Proteasome->TumorGrowth HIF1a_PKM2->TumorGrowth Metabolism Altered Metabolism HIF1a_PKM2->Metabolism Apoptosis Apoptosis MAPK->Apoptosis Apoptosis->TumorGrowth

Caption: Shikonin's anti-cancer mechanism.

Eriocalyxin B Signaling Pathway

Eriocalyxin B exerts its anti-tumor effects by targeting multiple key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. These include the VEGFR-2, STAT3, and Akt/mTOR pathways.[9][10]

EriocalyxinB_Pathway cluster_0 Molecular Targets cluster_1 Cellular Processes cluster_2 Tumor Outcomes EriocalyxinB Eriocalyxin B VEGFR2 VEGFR-2 EriocalyxinB->VEGFR2 STAT3 STAT3 EriocalyxinB->STAT3 Akt_mTOR Akt/mTOR Pathway EriocalyxinB->Akt_mTOR Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival Akt_mTOR->Proliferation Akt_mTOR->Survival TumorGrowth Tumor Growth Inhibition Angiogenesis->TumorGrowth Metastasis Metastasis Inhibition Angiogenesis->Metastasis Proliferation->TumorGrowth Survival->TumorGrowth

Caption: Eriocalyxin B's multi-target mechanism.

Comparative Analysis and Conclusion

Both Shikonin and Eriocalyxin B demonstrate potent in vivo anti-tumor efficacy across a range of cancer models. Shikonin appears to exert its effects primarily through the induction of apoptosis and the disruption of tumor cell metabolism. In contrast, Eriocalyxin B showcases a broader mechanism of action, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

The available data suggests that Eriocalyxin B may have a more multifaceted anti-cancer profile, with demonstrated efficacy against metastasis. However, it is important to note that the reported dosages for Shikonin are significantly higher than those for Eriocalyxin B, which could indicate differences in potency and bioavailability that warrant further investigation. One study also noted that Shikonin exhibited serious side effects in vivo, including weight loss and death in mice, highlighting the need for further toxicological studies.[1]

This comparative guide, based on available pre-clinical data, underscores the therapeutic potential of both compounds. Future head-to-head in vivo studies are necessary to directly compare the efficacy and safety of this compound/Shikonin and Eriocalyxin B to better inform their potential clinical development.

References

Structure-Activity Relationship of Shikokianin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Shikokianin and its analogs, focusing on their cytotoxic activities. Due to the limited direct research on this compound analogs, this guide incorporates data from closely related ent-kaurane diterpenoids isolated from the Rabdosia genus. These compounds share a core scaffold with this compound and provide valuable insights into the structural features crucial for their biological activity.

Comparative Analysis of Cytotoxic Activity

The cytotoxic effects of various Rabdosia diterpenoids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCell LineIC50 (µM)Key Structural Features
Oridonin SW620 (colon)Not specified, but induced apoptosisα,β-unsaturated ketone
22Rv1 (prostate)~20-80 µM
Ponicidin ---
Glaucocalyxin A 6T-CEM (leukemia)0.0490 µg/mLα,β-unsaturated ketone in ring D
Glaucocalyxin B MultipleApparent activityα,β-unsaturated ketone in ring D
Glaucocalyxin D MultipleApparent activityα,β-unsaturated ketone in ring D
Glaucocalyxin C Multiple> 100 µg/mLNo α,β-unsaturated ketone
Glaucocalyxin E Multiple> 100 µg/mLNo α,β-unsaturated ketone
Glaucocalyxin X (1) HL-60, 6T-CEM, LOVO, A5491.57 - 3.31 µg/mL-
Glaucocalyxin F (2) HL-60, 6T-CEM, LOVO, A549> 100 µg/mL-
Hebeirubescensins B & C A549, HT-29, K562< 2.0 µM-
Xerophilusin A (1) RAW 264.7 (macrophage)11.3 µM-
Xerophilusin B (2) RAW 264.7 (macrophage)10.1 µM-
Longikaurin B (3) RAW 264.7 (macrophage)44.8 µM-
Xerophilusin F (4) RAW 264.7 (macrophage)52.4 µM-

Key Findings from Structure-Activity Relationship Studies:

  • The presence of an α,β-unsaturated ketone moiety in the D-ring of the ent-kaurane skeleton appears to be a critical structural feature for cytotoxicity.[1] Compounds lacking this feature, such as Glaucocalyxins C and E, exhibit significantly reduced or no activity.

  • Hydroxyl groups at specific positions, such as C-1 and C-15, and an ethoxy group at C-20 have been noted to contribute to the anti-tumor activity of some ent-kaurane diterpenoids.[2]

  • The potent anti-inflammatory and NF-κB inhibitory activity of some ent-kaurane diterpenoids is attributed to the exomethylene group conjugated to a carbonyl group in the cyclopentanone (B42830) ring, which can react with biological nucleophiles.

Experimental Protocols

The following is a detailed protocol for the MTT assay, a common method used to assess the cytotoxicity of natural products like this compound and its analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[3][4][5]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom microplates

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Incubation with MTT: Incubate the plate for an additional 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.[5]

  • Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

Ent-kaurane diterpenoids from the Rabdosia genus have been shown to exert their biological effects through various signaling pathways, with the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway being a significant mechanism.[7][8][9]

Experimental Workflow for Evaluating SAR

experimental_workflow cluster_synthesis Compound Synthesis & Isolation cluster_assay Biological Evaluation cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies S1 This compound Isolation S2 Analog Synthesis/ Modification S1->S2 Lead Compound A1 Cytotoxicity Screening (e.g., MTT Assay) S2->A1 Test Compounds A2 IC50 Determination A1->A2 Active Compounds D1 Structure-Activity Relationship (SAR) Analysis A2->D1 M1 Signaling Pathway Analysis (e.g., NF-κB, Apoptosis) A2->M1 Further Investigation D2 Identification of Key Pharmacophores D1->D2 D2->S2 Iterative Design M2 Target Identification M1->M2

Caption: Experimental workflow for SAR studies of this compound analogs.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer. Several ent-kaurane diterpenoids have been shown to inhibit the activation of NF-κB.[7][10][11] The canonical NF-κB pathway is a key target.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-R, IL-1R, TLR IKK IKK Complex Receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50 p50 NFkB_active p50-p65 (Active) NFkB_p50->NFkB_active NFkB_p65 p65 NFkB_p65->NFkB_active NFkB_complex p50-p65-IκBα (Inactive) NFkB_complex->IkB NFkB_complex->NFkB_p50 NFkB_complex->NFkB_p65 This compound This compound Analogs This compound->IKK Inhibition This compound->NFkB_active Inhibition of Nuclear Translocation DNA DNA NFkB_active->DNA Binding Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Gene_Transcription Activation

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound analogs.

References

Safety Operating Guide

Proper Disposal Procedures for Shikokianin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Shikokianin based on available chemical information and general laboratory safety protocols. A comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 24267-69-4) was not publicly available at the time of writing. Preliminary data suggests that this compound, a diterpenoid compound, exhibits significant cytotoxicity.[1][2] Therefore, it must be handled and disposed of as a hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements.

Immediate Safety and Logistical Information

Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound and the preparation of its waste containers should be conducted within a certified chemical fume hood to prevent inhalation of any dust particles.

Key Safety Precautions:

  • Engineering Controls: Use a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles.

    • Hand Protection: Nitrile or other chemical-resistant gloves.

    • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Spill Response: In case of a spill, isolate the area. For small spills, gently cover the solid material with an absorbent pad to avoid raising dust, then carefully scoop the material and absorbent into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.

Operational Disposal Plan: Step-by-Step Guidance

The disposal of this compound waste must be managed through your institution's hazardous waste program. Do not dispose of this compound in the regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • Waste Characterization: this compound waste is classified as a solid, cytotoxic chemical waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep solid this compound waste separate from liquid waste.[3]

Step 2: Containerization

  • Primary Container: Use a dedicated, sealable, and chemically compatible container for the accumulation of solid this compound waste.[4][5] The original product container, if empty, can be used for this purpose. The container must be in good condition and free from leaks.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, and absorbent pads, should be considered hazardous waste and placed in the same dedicated container. These items should be double-bagged in clear plastic bags before being placed in the final disposal container.

Step 3: Labeling

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first piece of waste is added.

  • Required Information: The label must include the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • CAS Number: "24267-69-4".

    • The date accumulation started.

    • The physical state: "Solid".

    • A clear indication of the hazards (e.g., "Cytotoxic," "Toxic").

Step 4: Storage

  • Accumulation Site: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: The primary waste container should be placed within a larger, unbreakable secondary container, such as a plastic tub, to contain any potential leaks or spills.

  • Storage Conditions: Keep the container tightly sealed except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Step 5: Disposal Request

  • Waste Pickup: Once the waste container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. Follow their specific procedures for scheduling a pickup.

Data Presentation

Table 1: this compound Hazard and Disposal Summary

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 24267-69-4N/A
Known Hazards Cytotoxic
Physical State SolidN/A
PPE Requirements Safety Goggles, Lab Coat, Chemical-Resistant GlovesGeneral Lab Safety
Waste Classification Solid, Cytotoxic Chemical WasteInferred from Hazard Data
Disposal Method Institutional Hazardous Waste Program
Container Type Sealable, Chemically Compatible Container
Labeling "Hazardous Waste," Chemical Name, CAS No., Accumulation Date, Hazards

Experimental Protocols

Protocol for Decontamination of Surfaces after this compound Handling

  • Preparation: Prepare a decontamination solution appropriate for cytotoxic compounds. A 1:10 dilution of bleach is often effective, but consult your EHS for recommended solutions.

  • Application: Liberally apply the decontamination solution to the potentially contaminated surface.

  • Contact Time: Allow the solution to remain on the surface for the recommended contact time (typically 15-30 minutes).

  • Wiping: Wipe the surface with absorbent pads, moving from cleaner areas to dirtier areas.

  • Rinsing: If appropriate for the surface, rinse with water.

  • Disposal of Materials: All absorbent pads and wipes used for decontamination must be disposed of as solid this compound waste.

Mandatory Visualization

ShikokianinDisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_labeling_storage Labeling and Storage cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Collect Solid this compound Waste and Contaminated Materials B->C D Place in a Dedicated, Compatible Primary Container C->D E Seal the Primary Container D->E F Affix a 'Hazardous Waste' Label E->F G Complete All Fields on the Label (Name, CAS, Date, Hazards) F->G H Store in a Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Submit a Waste Pickup Request to EHS I->J K EHS Collects Waste for Proper Disposal J->K

Caption: Workflow for the Proper Disposal of this compound Waste.

References

Essential Safety and Operational Protocols for Handling Shikokianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical guidance for the handling of Shikokianin, a diterpenoid with significant cytotoxic properties.[1] Adherence to these protocols is critical to ensure personnel safety and mitigate environmental contamination. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling potent cytotoxic compounds.

Personal Protective Equipment (PPE)

Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory when handling this compound.[2] This includes all stages of contact, from initial receipt and preparation to administration and disposal.[3][4] The following table summarizes the required PPE for various activities.

Activity Required PPE Specifications and Best Practices
Receiving and Unpacking - Double Nitrile Gloves- Inspect package for any signs of damage or leakage in a designated receiving area.
Weighing and Aliquoting (Dry Powder) - Double Nitrile Gloves- Disposable Gown (fluid-resistant)- Eye Protection (Safety Goggles or Face Shield)- Respiratory Protection (N95 or higher rated respirator)- Conduct in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[5]
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown (fluid-resistant)- Eye Protection (Safety Goggles or Face Shield)- One pair of gloves should be worn under the gown cuff and the second pair over the cuff.[3] Change gloves immediately if contaminated.[3]
Spill Cleanup - Double Nitrile Gloves (heavy-duty)- Disposable Gown (impervious)- Eye Protection (Face Shield)- Respiratory Protection (as dictated by spill size and location)- Shoe Covers- Utilize a designated cytotoxic spill kit.
Waste Disposal - Double Nitrile Gloves- Disposable Gown- Eye Protection- Handle all waste as cytotoxic and dispose of it in designated, clearly labeled containers.

Operational Plan: Handling and Experimental Workflow

A structured workflow is essential to minimize exposure and ensure procedural consistency. The following diagram outlines the critical steps for handling this compound from receipt to disposal.

Figure 1. Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in Designated, Labeled Area inspect->store ppe_prep Don Appropriate PPE store->ppe_prep Transport to Lab fume_hood Work in Chemical Fume Hood ppe_prep->fume_hood weigh Weigh and Prepare Solution fume_hood->weigh label_prep Label Container Clearly weigh->label_prep ppe_exp Don Appropriate PPE label_prep->ppe_exp Transport to Experimental Area conduct_exp Conduct Experiment ppe_exp->conduct_exp decontaminate_exp Decontaminate Work Surfaces conduct_exp->decontaminate_exp segregate Segregate Cytotoxic Waste decontaminate_exp->segregate Generate Waste dispose_sharps Dispose of Sharps in Puncture-Proof Container segregate->dispose_sharps dispose_solid Dispose of Solid Waste in Labeled Bags segregate->dispose_solid dispose_liquid Dispose of Liquid Waste in Sealed Containers segregate->dispose_liquid

Caption: Figure 1. A step-by-step workflow for the safe handling of this compound, from receipt to disposal.

Disposal Plan

All materials that come into contact with this compound must be treated as cytotoxic waste.[6] Improper disposal can pose a significant risk to human health and the environment.[6]

Waste Type Disposal Container Procedure
Sharps (needles, syringes, glass vials)Puncture-resistant, leak-proof sharps container with a purple lid.[7]- Do not recap needles. - Seal the container when it is three-quarters full. - Label clearly as "Cytotoxic Sharps Waste".
Solid Waste (gloves, gowns, bench paper)Thick, leak-proof plastic bags (double-bagged) within a rigid, labeled container.[6]- Bags should be color-coded (often purple) and clearly labeled as "Cytotoxic Waste".[6]
Liquid Waste Leak-proof, sealed containers.- Do not dispose of down the drain. - Label the container with "Cytotoxic Liquid Waste" and the chemical name.
Contaminated Labware Designated, labeled containers for incineration.- Disposable labware should be discarded as solid waste. - Reusable labware must be decontaminated with a validated procedure.

All cytotoxic waste must be collected and disposed of by a licensed hazardous waste contractor.[7] High-temperature incineration is the required disposal method for cytotoxic waste.[8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination.

Spill Size Immediate Actions Cleanup Procedure
Small Spill (<5 mL or 5 g)1. Alert personnel in the immediate area. 2. Secure the area to prevent spreading. 3. Don appropriate PPE from a cytotoxic spill kit.1. Cover the spill with absorbent pads from the spill kit. 2. Carefully collect all contaminated materials. 3. Clean the area with a suitable deactivating agent, followed by a detergent and water. 4. Dispose of all cleanup materials as cytotoxic waste.[5]
Large Spill (>5 mL or 5 g)1. Evacuate the area immediately. 2. Alert the institutional safety officer or emergency response team. 3. Restrict access to the contaminated area.- Cleanup should only be performed by trained emergency response personnel.

Experimental Protocols

While specific experimental protocols will vary, the following general principles must be applied when working with this compound:

  • Designated Areas: All work with this compound should be conducted in a designated and clearly marked area to restrict access and contain potential contamination.

  • Engineering Controls: A certified chemical fume hood or biological safety cabinet must be used for all manipulations of powdered this compound and for procedures with a high risk of aerosol generation.

  • Decontamination: All work surfaces and equipment must be decontaminated at the end of each procedure. A solution of sodium hypochlorite (B82951) followed by a neutralizing agent (e.g., sodium thiosulfate) and then water is a common practice, but compatibility with surfaces and equipment must be verified.

  • Training: All personnel handling this compound must receive training on the risks associated with cytotoxic compounds and the specific procedures outlined in this document.[2]

Given that this compound is a diterpenoid with cytotoxic properties, it is likely to impact fundamental cellular processes. The structurally similar compound, Shikonin, has been shown to affect various signaling pathways involved in cancer cell proliferation and apoptosis.[9] Researchers should consider these potential mechanisms of action when designing experiments.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.